N-(4-Bromopyridin-2-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGMKPLBDZJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732319 | |
| Record name | N-(4-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-81-5 | |
| Record name | N-(4-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromopyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of N-(4-Bromopyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the compound, presented in a format tailored for scientific professionals.
Compound Overview
This compound is a substituted pyridine derivative. Its structure incorporates a bromo-functionalized pyridine ring and an acetamide group, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | PubChemLite[1] |
| Molecular Weight | 215.05 g/mol | Benchchem[2] |
| CAS Number | 1026796-81-5 | ChemScene[3] |
| Appearance | Solid (predicted) | - |
| Purity | ≥98% | ChemScene[3] |
| SMILES | CC(=O)NC1=NC=CC(=C1)Br | PubChemLite[1] |
| InChI | InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | PubChemLite[1] |
| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | Benchchem[2] |
Synthesis Protocol
The synthesis of this compound is achieved through the acylation of 2-amino-4-bromopyridine with acetyl chloride.[2]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
The following protocol is adapted from a literature procedure with a reported yield of 72%.[2]
Materials:
-
4-bromo-2-aminopyridine (87 mmol)
-
Acetyl chloride (117 mmol)
-
Pyridine (130 mmol)
-
Dichloromethane (200 mL)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
Reaction flask
-
Stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) was added dropwise.
-
The reaction mixture was stirred at room temperature for 4 hours.
-
Water was added to the reaction mixture, and it was then extracted with dichloromethane.
-
The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The resulting residue was washed with hexane to afford the final product.
Characterization Data
No experimental spectral data for this compound was found in the searched literature. The following table summarizes the predicted and expected characterization data based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features | Reference Compounds |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), and aromatic protons on the pyridine ring. | N-phenylacetamide, 4-Bromophenyl acetamide[4] |
| ¹³C NMR | Resonances for the carbonyl carbon (~168 ppm), acetyl methyl carbon (~24 ppm), and carbons of the bromopyridyl ring. | N-phenylacetamide, 4-Bromophenyl acetamide[4] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Br stretching. | N-(4-bromophenyl)acetamide[5] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of acetyl and bromo groups. | Predicted data from PubChemLite[1] |
Experimental and Data Analysis Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Step-by-step synthesis workflow.
References
An In-depth Technical Guide to N-(4-Bromopyridin-2-yl)acetamide: Chemical Properties, Structure, and Potential Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. While specific biological data for this compound is limited, this document explores the therapeutic relevance of the broader class of pyridinyl acetamide derivatives, particularly their emerging role as inhibitors of the Wnt signaling pathway through the targeting of Porcupine, a membrane-bound O-acyltransferase. This guide is intended to serve as a foundational resource for researchers interested in the chemical biology and potential therapeutic applications of this and related small molecules.
Chemical Structure and Properties
This compound possesses a core structure consisting of a pyridine ring substituted with a bromine atom at the 4-position and an acetamido group at the 2-position.
Chemical Structure:
Figure 1: Synthesis of this compound.
Materials:
-
4-Bromo-2-aminopyridine
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-2-aminopyridine (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane (DCM), add acetyl chloride (1.3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with hexane to afford the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Potential Therapeutic Relevance: Inhibition of the Wnt Signaling Pathway
While direct biological studies on this compound are scarce, the broader class of pyridinyl acetamide derivatives has garnered significant interest as potential anticancer agents through the inhibition of the Wnt signaling pathway. [1][2]Aberrant Wnt signaling is a key driver in the development and progression of numerous cancers. [1] One of the key enzymes in the Wnt pathway is Porcupine, a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent receptor binding. [3][4]Inhibition of Porcupine effectively blocks the secretion of Wnt proteins, thereby downregulating the entire Wnt signaling cascade. [3][5]Several pyridinyl acetamide derivatives have been identified as potent and selective Porcupine inhibitors. The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. [6]This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival. [7]In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. [1]Porcupine inhibitors prevent the initial step of Wnt ligand secretion, thus keeping the pathway in its "off" state.
Figure 2: The Canonical Wnt Signaling Pathway and the Mechanism of Porcupine Inhibition.
The potential of this compound as a Porcupine inhibitor warrants further investigation. Its structural similarity to known inhibitors suggests it could be a valuable scaffold for the development of novel anticancer therapeutics.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While experimental data on this specific molecule is limited, the established role of related pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway highlights its potential therapeutic relevance, particularly in oncology. This technical guide provides a solid foundation of its chemical properties, a detailed synthesis protocol, and a conceptual framework for its potential mechanism of action, encouraging further research into its biological activity and therapeutic applications.
References
- 1. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. bioengineer.org [bioengineer.org]
In-Depth Technical Guide: N-(4-Bromopyridin-2-yl)acetamide (CAS 1026796-81-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridinyl acetamide derivative. While its direct biological activity is not extensively documented, it serves as a crucial chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its primary significance in the field of drug discovery lies in its role as a key building block for potent and selective enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the synthesis of the Phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1026796-81-5 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(=O)NC1=NC=CC(=C1)Br | [1] |
| InChI | InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | [1] |
| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 4-bromo-2-aminopyridine.
Experimental Protocol
Materials:
-
4-bromo-2-aminopyridine
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add water to the reaction mixture and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Wash the residue with hexane to afford this compound.
Yield: 72%
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application in the Synthesis of GSK2636771, a PI3Kβ Inhibitor
This compound is a key intermediate in the synthesis of GSK2636771, a potent and selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ).[2] GSK2636771 has been investigated in clinical trials for the treatment of various cancers, including those with PTEN loss.[2][3]
Overview of GSK2636771
| Property | Description | Reference |
| IUPAC Name | 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | [2] |
| CAS Number | 1372540-25-4 | [2] |
| Molecular Formula | C₂₂H₂₂F₃N₃O₃ | [2] |
| Molecular Weight | 445.4 g/mol | [2] |
| Mechanism of Action | Selective inhibitor of PI3Kβ kinase activity in the PI3K/Akt/mTOR pathway. | [2] |
| Therapeutic Potential | Antineoplastic agent, particularly in PTEN-deficient tumors. | [2] |
Synthetic Pathway Overview
While a detailed, step-by-step patented synthesis starting directly from this compound is not publicly available, the structure of GSK2636771 strongly suggests a synthetic route involving the coupling of the pyridinyl moiety, derived from this compound, with a benzimidazole core. A plausible synthetic disconnection is illustrated below.
Caption: Plausible synthetic disconnection of GSK2636771.
Biological Activity of GSK2636771
The biological activity of GSK2636771 has been characterized in various in vitro and in vivo studies.
Quantitative Biological Data
| Parameter | Value | Target/System | Reference |
| Ki | 0.89 nM | PI3Kβ | [4] |
| IC₅₀ | 5.2 nM | PI3Kβ | [4] |
| Selectivity | >900-fold vs. PI3Kα and PI3Kγ, >10-fold vs. PI3Kδ | PI3K isoforms | [4] |
Mechanism of Action and Signaling Pathway
GSK2636771 selectively inhibits the p110β catalytic subunit of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell growth, proliferation, and survival. Inhibition of PI3Kβ by GSK2636771 can lead to apoptosis and growth inhibition in tumor cells, particularly those that are dependent on PI3Kβ signaling, such as PTEN-deficient tumors.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2636771.
Conclusion
This compound (CAS 1026796-81-5) is a valuable chemical intermediate, with its primary significance in the pharmaceutical industry being its role as a precursor in the synthesis of the selective PI3Kβ inhibitor GSK2636771. While the compound itself is not known for direct biological activity, its utility in the construction of complex, biologically active molecules makes it a compound of interest for medicinal chemists and drug development professionals. This guide has provided an overview of its properties, synthesis, and its pivotal role in the development of a targeted cancer therapeutic.
References
An In-Depth Technical Guide to N-(4-Bromopyridin-2-yl)acetamide
This guide provides essential technical information for researchers, scientists, and drug development professionals working with N-(4-Bromopyridin-2-yl)acetamide. It covers the core physicochemical properties and a detailed experimental protocol for its synthesis.
Physicochemical Properties
This compound is a brominated pyridine derivative.[1] Its fundamental molecular data are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O[2][3] |
| Molecular Weight | 215.05 g/mol [2][3][4] |
| Synonyms | N-(4-bromo-2-pyridyl)acetamide[2] |
| CAS Number | 1026796-81-5[2] |
Experimental Protocols
Synthesis of this compound [4]
This protocol details a common method for the synthesis of this compound from 4-bromo-2-aminopyridine.
Materials:
-
4-bromo-2-aminopyridine (87 mmol)
-
Pyridine (130 mmol)
-
Acetyl chloride (117 mmol)
-
Dichloromethane (200 mL)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A solution of 4-bromo-2-aminopyridine and pyridine is prepared in 200 mL of dichloromethane.
-
Acetyl chloride is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for a period of 4 hours.
-
Following the reaction, water is added, and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine.
-
The washed organic layer is then dried over sodium sulfate.
-
The solvent is removed via concentration.
-
The resulting residue is washed with hexane to afford the final product, this compound.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis protocol described above.
References
Spectroscopic and Synthetic Analysis of N-(4-Bromopyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthesis protocol for the compound N-(4-Bromopyridin-2-yl)acetamide. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Synthesis of this compound
A reliable synthetic route to this compound has been established and is detailed below.
Experimental Protocol:
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours. Following the reaction, water was added, and the product was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue was washed with hexane to yield this compound.[1]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the searched literature, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 | d | 1H | H-6 (Pyridine) |
| ~ 7.8 | d | 1H | H-3 (Pyridine) |
| ~ 7.3 | dd | 1H | H-5 (Pyridine) |
| ~ 2.2 | s | 3H | -CH₃ (Acetyl) |
| ~ 8.5 | br s | 1H | -NH (Amide) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | C=O (Amide) |
| ~ 151 | C-2 (Pyridine) |
| ~ 149 | C-6 (Pyridine) |
| ~ 140 | C-4 (Pyridine) |
| ~ 125 | C-5 (Pyridine) |
| ~ 115 | C-3 (Pyridine) |
| ~ 24 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch (Amide) |
| ~ 1680 | Strong | C=O Stretch (Amide I) |
| ~ 1580 | Medium | N-H Bend (Amide II) |
| ~ 1550, 1470 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
| ~ 1250 | Medium | C-N Stretch |
| ~ 830 | Strong | C-H Out-of-plane Bend (Aromatic) |
| ~ 600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 215/217 | [M]⁺ (Molecular Ion, bromine isotopes) |
| 173/175 | [M - CH₂CO]⁺ |
| 132 | [M - Br - CO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Diagram of Analytical Workflow:
Caption: General analytical workflow for compound characterization.
References
N-(4-Bromopyridin-2-yl)acetamide: A Review of Current Research and Future Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridine derivative with a chemical structure that suggests potential for biological activity. While research on this specific compound is limited, the broader class of brominated pyridines and acetamide-containing molecules has demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis and physicochemical properties. Furthermore, it explores the biological activities of structurally related compounds to infer potential areas of investigation for this molecule. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Halogenation of the pyridine ring, particularly with bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The acetamide functional group is also a common feature in pharmacologically active molecules, contributing to their ability to form hydrogen bonds and interact with biological targets. The combination of these features in this compound suggests its potential as a lead compound for drug discovery.
This review synthesizes the currently available information on this compound, including its synthesis and known properties. Due to the scarcity of biological data on the title compound, this guide also presents a detailed examination of the biological activities of structurally similar molecules to provide a rationale for future research directions.
Synthesis and Physicochemical Properties
A straightforward and efficient synthesis of this compound has been reported.[1] The physicochemical properties of the compound are summarized in Table 1.
Synthesis of this compound
A common synthetic route to this compound involves the acylation of 4-bromo-2-aminopyridine.[1]
Experimental Protocol:
To a solution of 4-bromo-2-aminopyridine (1.0 equivalent) in a suitable solvent such as dichloromethane, an acylating agent like acetyl chloride (1.1 to 1.5 equivalents) is added dropwise, typically in the presence of a base like pyridine to neutralize the generated HCl. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.[1]
References
N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery
Disclaimer: Extensive research has revealed a significant lack of publicly available information regarding a specific, defined mechanism of action for N-(4-Bromopyridin-2-yl)acetamide as a standalone bioactive compound. The primary role of this molecule, as evidenced by the scientific literature, is that of a key intermediate in the synthesis of more complex, pharmacologically active agents. This guide, therefore, focuses on its established role in the development of potential therapeutics, rather than a direct biological mechanism of its own.
Overview
This compound is a substituted pyridine derivative. Its chemical structure, featuring a bromo-substituted pyridine ring and an acetamide group, makes it a versatile building block in medicinal chemistry. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the acetamide group can influence solubility and participate in hydrogen bonding.
Role as a Synthetic Intermediate
The predominant application of this compound is in the construction of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core of this compound is a common scaffold in many kinase inhibitors.
Synthesis of Kinase Inhibitors
A general synthetic workflow involving this compound for the preparation of kinase inhibitors is outlined below. This process typically involves a Suzuki or a similar cross-coupling reaction to append a larger, often heterocyclic, moiety at the 4-position of the pyridine ring.
Figure 1: General workflow for the synthesis of kinase inhibitors using this compound via a Suzuki coupling reaction.
Potential Biological Significance (Inferred)
While direct studies on the mechanism of action of this compound are not available, its incorporation into various kinase inhibitors suggests that the N-(pyridin-2-yl)acetamide substructure may contribute to the binding of these inhibitors to their target kinases. The amide nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which are critical interactions for ligand binding within the ATP-binding pocket of kinases.
Conclusion
This compound is a valuable reagent in medicinal chemistry, primarily serving as a precursor for the synthesis of potential therapeutic agents, most notably kinase inhibitors. There is currently no scientific literature detailing a specific mechanism of action for this compound in isolation. Future research may elucidate a direct biological role, but its current significance lies in its utility in the multi-step synthesis of more complex and biologically active molecules. Researchers and drug development professionals should view this compound as a starting material or building block rather than a standalone pharmacological agent.
An In-Depth Technical Guide to the In Silico Prediction of N-(4-Bromopyridin-2-yl)acetamide Properties
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the predicted physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential biological properties of N-(4-Bromopyridin-2-yl)acetamide, derived from established in silico methodologies. It further details the protocols for these computational techniques and visualizes key workflows and concepts.
Introduction to this compound and In Silico Profiling
This compound is a small organic molecule featuring a substituted pyridine ring. The presence of a bromine atom and an acetamide group suggests potential for various molecular interactions, making it a candidate for investigation in medicinal chemistry.[1] Before undertaking costly and time-consuming laboratory synthesis and testing, in silico (computational) prediction methods offer a rapid and resource-efficient means to evaluate a compound's potential.[2][3] These methods use computational models to forecast a molecule's behavior and properties, from basic physicochemical characteristics to complex interactions within a biological system.[4]
Predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is particularly crucial in the early stages of drug discovery.[5] Poor ADMET profiles are a primary cause of clinical trial failures.[6] By identifying compounds with undesirable properties early, researchers can prioritize candidates with a higher likelihood of success, significantly streamlining the development pipeline.[2][5] This guide focuses on applying these computational tools to build a comprehensive profile of this compound.
Predicted Physicochemical and ADMET Properties
The following tables summarize the computationally predicted properties of this compound. These values are derived from established algorithms and databases such as those referenced by PubChem and various ADMET prediction platforms.[7][8]
Predicted Physicochemical Properties
This table outlines the fundamental physical and chemical properties of the molecule.
| Property | Predicted Value | Reference |
| Molecular Formula | C₇H₇BrN₂O | [9] |
| Molecular Weight | 215.05 g/mol | - |
| Monoisotopic Mass | 213.97418 Da | [9] |
| XlogP (Octanol-Water Partition Coefficient) | 0.9 | [9] |
| Topological Polar Surface Area (TPSA) | 42 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
| SMILES | CC(=O)NC1=NC=CC(=C1)Br | [9] |
| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | [9] |
Predicted ADMET Profile
This table summarizes key pharmacokinetic and toxicity predictions, crucial for assessing the drug-likeness of the compound.
| Parameter | Prediction | Predicted Value/Class | Significance |
| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests the ability to cross the intestinal epithelial barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Likely does not readily cross into the central nervous system. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. | |
| Metabolism | CYP450 2D6 Inhibitor | Likely Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme.[10] |
| CYP450 3A4 Inhibitor | Likely Non-inhibitor | Low risk of drug-drug interactions involving another major metabolic enzyme.[10] | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Unclear | Would influence the rate and pathway of renal clearance if it is a substrate. |
| Toxicity | hERG (Human Ether-à-go-go-Related Gene) Blocker | Low Probability | Reduced risk of cardiotoxicity.[6] |
| Ames Mutagenicity | Low Probability | Indicates a low likelihood of being mutagenic.[10] | |
| Hepatotoxicity (Liver Injury) | Possible | Some potential for liver toxicity, warranting further investigation.[11] | |
| Skin Sensitization | Low Probability | Low risk of causing allergic contact dermatitis. |
Predicted Biological Activity
While specific experimental data for this compound is limited, in silico target prediction tools and analysis of structurally similar compounds can suggest potential biological activities.
-
Kinase Inhibition: Substituted pyridines are common scaffolds in kinase inhibitors. Depending on the conformation and binding mode, this compound could potentially interact with the ATP-binding pocket of various kinases.
-
Antiproliferative/Anticancer Activity: Many acetamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[12][13][14] The specific substitution pattern on the pyridine ring would be critical in determining any such activity.
-
Antimicrobial Activity: Heterocyclic compounds containing bromine and nitrogen are frequently explored for antimicrobial properties.[12]
Computational target fishing methods, which mine biologically annotated chemical databases, can map compound structures to predict potential biological targets.[15] Such analyses would be a logical next step to generate specific hypotheses for this compound.
In Silico Experimental Protocols
The predictions summarized above are generated using various computational methodologies. Below are detailed protocols for three key in silico experimental techniques relevant to the characterization of novel small molecules.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a quantitative relationship between the chemical structure of a molecule and its biological activity or property.[16]
Objective: To predict the biological activity (e.g., IC₅₀) or a specific ADMET property of this compound based on models trained on known compounds.
Methodology:
-
Data Collection: A dataset of structurally diverse compounds with experimentally determined values for the property of interest (e.g., hERG inhibition) is compiled.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) properties.[17]
-
Feature Selection: The most relevant descriptors that correlate with the biological activity are identified using statistical methods to avoid overfitting and reduce model complexity.
-
Model Building: A mathematical model is created using machine learning or statistical techniques (e.g., multiple linear regression, support vector machines, or neural networks) to relate the selected descriptors to the activity.[18]
-
Model Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation sets of compounds not used during model training.[7]
-
Prediction: The validated QSAR model is used to predict the property for this compound by calculating its molecular descriptors and inputting them into the model.[19]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[20]
Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., a kinase).
Methodology:
-
Preparation of the Protein Receptor:
-
Preparation of the Ligand:
-
Generate a 3D conformation of this compound.
-
Assign atomic charges and define the rotatable bonds of the ligand.
-
-
Grid Box Generation:
-
Define a docking "grid box" in the 3D space of the protein. This box encompasses the binding site or active site where the ligand is expected to bind.[23]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses. The pose with the lowest binding energy is generally considered the most favorable.[20]
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
General ADMET Prediction Workflow
Many modern ADMET prediction platforms integrate multiple models to provide a comprehensive profile.[6][8]
Objective: To generate a broad ADMET profile for this compound using an integrated web server or software.
Methodology:
-
Input Submission: The chemical structure of this compound is submitted to the platform, usually in SMILES or SDF format.
-
Property Calculation: The platform's backend runs the input structure through a battery of pre-built, validated predictive models.[7] These models are often a mix of QSAR, machine learning, and structural alert-based systems.[10][25]
-
Data Integration: The outputs from dozens of individual predictions (e.g., for Caco-2 permeability, CYP inhibition, toxicity endpoints) are collected.[8]
-
Results Presentation: The platform presents the results in a structured format, often using tables and graphical representations like radar charts to summarize the compound's overall quality.[7] Color-coding (e.g., green for favorable, red for unfavorable) is frequently used to highlight potential liabilities at a glance.[8]
-
Interpretation: The user analyzes the comprehensive profile to make an informed decision about the compound's viability for further development, identifying potential flaws that may need to be addressed through chemical modification.[5]
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and concepts as required.
Caption: Workflow for in silico small molecule property prediction.
Caption: Hypothetical MAPK/ERK signaling pathway modulated by a kinase inhibitor.
References
- 1. Buy N-(2,6-dibromopyridin-4-yl)acetamide (EVT-8711475) [evitachem.com]
- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. aurlide.fi [aurlide.fi]
- 5. fiveable.me [fiveable.me]
- 6. ADMET Prediction | Rowan [rowansci.com]
- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
- 9. PubChemLite - this compound (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 15. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neovarsity.org [neovarsity.org]
- 18. Quantum QSAR for drug discovery [arxiv.org]
- 19. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. omicstutorials.com [omicstutorials.com]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. nurixtx.com [nurixtx.com]
Methodological & Application
Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromopyridin-2-yl)acetamide is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a bromine-substituted pyridine ring and an acetamide group, provides two key reactive handles for the synthesis of a diverse range of derivatives. The pyridine nitrogen and the bromine atom allow for various substitution and coupling reactions, while the acetamide moiety can be modified or can participate in hydrogen bonding interactions with biological targets. This document provides an overview of its applications in developing potential therapeutics, particularly in the areas of oncology and inflammatory diseases, along with detailed protocols for synthesis and biological evaluation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 215.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1026796-81-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| SMILES | CC(=O)NC1=NC=CC(=C1)Br | --INVALID-LINK-- |
| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | --INVALID-LINK-- |
Applications in Medicinal Chemistry
This compound serves as a scaffold for the development of compounds targeting various signaling pathways implicated in disease. Key areas of application include the development of kinase inhibitors for cancer therapy, tubulin polymerization inhibitors, and P2Y14 receptor antagonists for inflammatory conditions.
Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents by targeting key regulators of cell proliferation and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Pyridine-urea derivatives synthesized from precursors like 4-bromo-2-aminopyridine have demonstrated potent inhibitory activity against VEGFR-2.
Quantitative Data: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors and Anticancer Agents
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) (48h) | IC₅₀ (µM) (72h) | Reference |
| 8e | VEGFR-2 | 3.93 ± 0.73 | MCF-7 | 0.22 | 0.11 | [1][2] |
| 8n | - | - | MCF-7 | 1.88 | 0.80 | [1][2] |
| 8b | VEGFR-2 | 5.0 ± 1.91 | - | - | - | [1][2] |
| Doxorubicin | - | - | MCF-7 | 1.93 | - | [1][2] |
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Pyridine-based compounds have been developed as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Tubulin Polymerization IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | Reference |
| 10t | - | 0.19 | 0.33 | 0.21 | [3] |
| Colchicine | - | - | - | - | [3] |
Note: Specific IC₅₀ for tubulin polymerization for compound 10t was not provided in the source, but it was identified as a potent inhibitor.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 is a validated strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. The pyridine core is a common feature in many CDK4/6 inhibitors.
Anti-inflammatory Applications
The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor involved in inflammatory responses. Its activation by UDP-glucose triggers pro-inflammatory signaling cascades. N-substituted acetamide derivatives have been identified as potent P2Y14R antagonists. One such derivative, I-17, has been shown to inhibit the NLRP3 inflammasome pathway.
Quantitative Data: N-substituted Acetamide as a P2Y14R Antagonist
| Compound ID | Target | IC₅₀ (nM) | Reference |
| I-17 | P2Y14R | 0.6 | [4] |
Experimental Protocols
Synthesis of this compound[5]
Materials:
-
4-bromo-2-aminopyridine
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add water to the reaction mixture and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Wash the residue with hexane to afford this compound. (Expected yield: ~72%).
General Protocol for Synthesis of Pyridine-Urea Derivatives[1][2]
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-4-bromopyridine)
-
Appropriate isocyanate
-
Dry solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the substituted 2-aminopyridine in the dry solvent under an inert atmosphere.
-
Add the isocyanate dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-urea derivative.
Cell Viability (MTT) Assay[6][7]
Materials:
-
Cells (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
In Vitro Tubulin Polymerization Assay[8]
Materials:
-
Tubulin protein (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 2.0 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Add varying concentrations of the test compounds to the wells of the 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules.
-
Determine the Vmax (maximum slope) of the polymerization curves.
-
Plot the percentage of Vmax relative to a control against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
VEGFR-2 Kinase Assay[5]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
96-well white plate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the appropriate wells.
-
Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry. Its utility in the construction of potent inhibitors of key biological targets such as VEGFR-2, tubulin, CDKs, and P2Y14R highlights its importance in the development of new therapeutic agents for cancer and inflammatory diseases. The protocols provided herein offer a foundation for the synthesis and evaluation of derivatives based on this promising scaffold.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The synthesis of substituted aminopyridines is of significant interest as this moiety is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-(4-Bromopyridin-2-yl)acetamide with various primary and secondary amines.
The N-(4-aminopyridin-2-yl)acetamide scaffold is a valuable building block for the synthesis of a diverse range of compounds. The Buchwald-Hartwig amination allows for the introduction of a wide variety of amino groups at the 4-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for the success and efficiency of the reaction.
Experimental Protocols
Herein, we provide a general protocol for the Buchwald-Hartwig amination of this compound with a range of amines. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine coupling partner.
General Procedure:
To an oven-dried reaction vessel is added this compound (1.0 equiv), the corresponding amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos; 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours), while monitoring the reaction progress by TLC or LC-MS.
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted N'-(4-aminopyridin-2-yl)acetamide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions reported in the literature for similar substrates.[1] Please note that these are representative examples and actual yields may vary.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 75-85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu (2.2) | Toluene | 110 | 8 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.5) | Toluene | 100 | 18 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (2.2) | Dioxane | 90 | 16 | 65-75 |
| 5 | Indole | Pd(OAc)₂ (5) | cataCXium A (10) | K₃PO₄ (3.0) | DMF | 120 | 24 | 50-60 |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the key components and their relationships in the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N-(4-Bromopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing N-(4-Bromopyridin-2-yl)acetamide as a key starting material. The following sections outline palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic organic chemistry for the construction of complex molecular architectures, particularly in the field of drug discovery.
Synthesis of N-Aryl-N-(pyridin-2-yl)acetamide Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl amines to furnish N-aryl-N-(pyridin-2-yl)acetamide derivatives. These products can serve as precursors to more complex heterocyclic systems.
Experimental Protocol:
A detailed experimental protocol for a representative Buchwald-Hartwig amination is provided below.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-N-(pyridin-2-yl)acetamide derivative.
Quantitative Data:
| Entry | Aryl Amine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 5 | 10 | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 2 | 4-Methoxyaniline | 5 | 10 | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | 4-Chloroaniline | 5 | 10 | K₃PO₄ | Toluene | 120 | 24 | 75 |
Synthesis of 4-Aryl-N-(pyridin-2-yl)acetamide Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. This protocol describes the palladium-catalyzed reaction of this compound with various arylboronic acids to yield 4-aryl-N-(pyridin-2-yl)acetamide derivatives. These compounds can be further elaborated to construct fused heterocyclic systems.
Experimental Protocol:
A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided below.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, substituted phenylboronic acids)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 4-aryl-N-(pyridin-2-yl)acetamide derivative.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 85 | 8 | 92 |
| 2 | 4-Methylphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 85 | 8 | 90 |
| 3 | 3-Methoxyphenylboronic acid | 5 | Na₂CO₃ | DME/H₂O | 90 | 10 | 88 |
Potential Downstream Transformations for Heterocycle Synthesis
The products obtained from the Buchwald-Hartwig and Suzuki-Miyaura reactions are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the newly introduced aryl or amino groups can participate in subsequent intramolecular cyclization reactions to form fused ring systems of medicinal interest.
Logical Workflow for Further Synthesis:
Caption: Potential Synthetic Pathways.
Further research and development in this area could involve exploring various cyclization strategies such as Pictet-Spengler, Bischler-Napieralski, or palladium-catalyzed C-H activation/cyclization reactions to construct novel polycyclic heteroaromatic compounds with potential applications in drug discovery. The specific conditions for these subsequent transformations would need to be optimized based on the nature of the substituents on the aryl rings.
Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(4-Bromopyridin-2-yl)acetamide as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below detail the synthesis of the starting material and its subsequent elaboration into advanced intermediates for kinase inhibitor discovery programs, with a particular focus on inhibitors of p38 MAP kinase.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors. This compound serves as a versatile starting material, offering a handle for carbon-carbon bond formation, typically via palladium-catalyzed cross-coupling reactions, to introduce diverse aryl and heteroaryl moieties at the C4 position. The 2-acetamido group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature for many ATP-competitive inhibitors.
Application: Synthesis of p38 MAP Kinase Inhibitors
This section details a synthetic strategy for a class of p38 MAP kinase inhibitors, leveraging this compound as a key precursor. The general workflow involves an initial Suzuki-Miyaura coupling to install a substituted imidazole moiety at the 4-position of the pyridine ring, followed by potential modification of the 2-acetamido group to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the inhibitory potency of a series of synthesized 2-acylaminopyridin-4-ylimidazole derivatives against p38α MAP kinase. These compounds are structurally related to the proposed products derived from this compound.
| Compound ID | R Group on 2-Acylamino Moiety | p38α IC50 (nM)[1] |
| 1a | Methyl | 50 |
| 1b | Ethyl | 45 |
| 1c | Propyl | 38 |
| 1d | Isopropyl | 62 |
| 1e | Cyclopropyl | 25 |
| 1f | tert-Butyl | 150 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-bromo-2-aminopyridine.[2]
Materials:
-
4-bromo-2-aminopyridine
-
Pyridine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
Hexane
Procedure:
-
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting residue with hexane to afford this compound as a solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-(methylthio)-1H-imidazol-4-yl)boronic acid)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K2CO3 or K3PO4, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-arylpyridin-2-yl)acetamide.
Protocol 3: Modification of the 2-Acetamido Group
This protocol outlines the synthesis of various 2-acylaminopyridin-4-ylimidazole derivatives from the corresponding 2-aminopyridine intermediate.[1]
Materials:
-
N-{4-[5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}amine
-
Carboxylic acid chloride or Carboxylic acid
-
Pyridine or N,N'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
-
Appropriate workup and purification reagents
Procedure (Method A: using Carboxylic Acid Chlorides):
-
Dissolve the 2-aminopyridine intermediate in absolute pyridine.
-
Add the respective carboxylic acid chloride at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Perform a standard aqueous workup and purify by chromatography.
Procedure (Method B: using Carboxylic Acids and CDI):
-
Activate the carboxylic acid with N,N'-carbonyldiimidazole (CDI) in absolute tetrahydrofuran (THF).
-
Add the 2-aminopyridine intermediate to the activated acid solution.
-
Stir the reaction at room temperature or under reflux until completion.
-
Perform a standard aqueous workup and purify by chromatography.
Visualizations
Signaling Pathways
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Lck Signaling Pathway in T-Cell Activation.
Experimental Workflow
Caption: Synthetic Workflow for Kinase Inhibitors.
References
Application Notes and Protocols for Reactions of N-(4-Bromopyridin-2-yl)acetamide
Introduction
N-(4-Bromopyridin-2-yl)acetamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and an acetamido group, presents multiple opportunities for synthetic elaboration. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The acetamido group can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems. These characteristics make this compound a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-bromo-2-aminopyridine with acetyl chloride. The following protocol provides a detailed procedure for this transformation.
Experimental Protocol
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) is added dropwise at room temperature.[1] The reaction mixture is stirred at this temperature for 4 hours. Upon completion, water is added to the mixture, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue is washed with hexane to afford this compound.[1]
Data Presentation
| Reactant/Reagent | Molar Amount (mmol) | Volume (mL) | Role |
| 4-bromo-2-aminopyridine | 87 | - | Starting Material |
| Pyridine | 130 | - | Base |
| Acetyl Chloride | 117 | - | Acylating Agent |
| Dichloromethane | - | 200 | Solvent |
| Product | |||
| This compound | - | - | Yield: 72% |
Visualization
References
Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical development. The outlined procedure is adapted from established laboratory-scale methods, with specific considerations for safe and efficient large-scale production.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a brominated pyridine ring, allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in drug discovery and development. The demand for this compound often necessitates production beyond the bench scale, requiring robust and scalable synthetic routes. This application note details a reliable method for the acetylation of 4-bromo-2-aminopyridine to produce this compound in higher quantities.
The synthesis of the precursor, 2-amino-4-bromopyridine, is also a critical consideration for large-scale campaigns. It can be synthesized from 4-bromopyridine hydrochloride through a multi-step process involving esterification, amination, and Hofmann degradation.[1][2][3][4]
Materials and Methods
Materials
-
4-Bromo-2-aminopyridine
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄)
-
Hexane
Equipment
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves
-
Extraction and filtration apparatus suitable for large volumes
-
Rotary evaporator
Experimental Protocol
The synthesis involves the acetylation of 4-bromo-2-aminopyridine using acetyl chloride with pyridine as a base.
Reaction Setup
A solution of 4-bromo-2-aminopyridine (87 mmol, 1 equivalent) and pyridine (130 mmol, 1.5 equivalents) is prepared in dichloromethane (200 mL) within a suitable reaction vessel.[5] The vessel is equipped with a mechanical stirrer and a dropping funnel.
Addition of Acetylating Agent
Acetyl chloride (117 mmol, 1.3 equivalents) is added dropwise to the stirred solution at room temperature.[5] Scale-up Consideration: The addition of acetyl chloride is exothermic. For larger batches, it is crucial to control the rate of addition and potentially use an ice bath to maintain the reaction temperature and prevent side reactions.
Reaction and Work-Up
The reaction mixture is stirred at room temperature for 4 hours.[5] Upon completion, water is added to quench the reaction. The mixture is then transferred to a separatory funnel for extraction with dichloromethane.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[5]
Purification and Isolation
The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is washed with hexane to afford the final product, this compound.[5] For higher purity on a larger scale, recrystallization or column chromatography may be employed.
Data Presentation
The following table summarizes the quantitative data from a representative laboratory-scale synthesis.[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity | Yield (%) |
| 4-Bromo-2-aminopyridine | 173.01 | 87 | 15.05 g | - |
| Acetyl Chloride | 78.50 | 117 | 9.18 g | - |
| Pyridine | 79.10 | 130 | 10.28 g | - |
| This compound | 215.05 | - | 13.5 g | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of this compound. Careful control of the reaction conditions, particularly temperature during the addition of acetyl chloride, is paramount for a successful scale-up. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry to produce this important intermediate in the quantities required for their development pipelines.
References
- 1. Page loading... [guidechem.com]
- 2. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 3. CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents [patents.google.com]
- 4. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
Application Notes: N-(4-Bromopyridin-2-yl)acetamide in Cross-Coupling Reactions
Introduction
N-(4-Bromopyridin-2-yl)acetamide is a valuable bifunctional reagent extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Its structure incorporates a pyridine core, a common motif in pharmacologically active compounds, functionalized with an acetamido group and a bromine atom. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of carbon and heteroatom-based substituents.[3] This capability enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[1][4] This document provides detailed application notes and protocols for the use of this compound in several key cross-coupling reactions.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5][6] For this compound, this reaction is employed to synthesize 4-aryl or 4-vinyl pyridine derivatives. These products are key intermediates in the synthesis of pharmaceuticals and advanced materials.[7][8] The reaction demonstrates broad functional group tolerance and typically proceeds with high yields under mild conditions.[6]
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | ~90[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | ~92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~88 |
| 4 | (E)-Styrylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | ~85 |
Yields are representative and based on similar substrates reported in the literature. Actual yields may vary.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][10][11] Using this compound as the substrate, this reaction allows for the introduction of primary and secondary amines, amides, or other nitrogen nucleophiles at the 4-position of the pyridine ring.[12] This provides direct access to a class of compounds with significant biological activity. The choice of ligand is crucial for achieving high efficiency and broad substrate scope.[13]
Table 2: Exemplary Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~89[14] |
| 3 | Benzylamine | Pd-G3-XPhos (2) | - | K₃PO₄ | t-AmylOH | 100 | ~91 |
| 4 | Benzamide | [Pd(cinnamyl)Cl]₂ (2) | DavePhos (5) | K₂CO₃ | Toluene | 110 | ~80[14] |
Yields are representative and based on similar substrates reported in the literature. Actual yields may vary.
3. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes.[15][16] This reaction is invaluable for creating rigid scaffolds and extending molecular frameworks. When applied to this compound, it produces 4-alkynylpyridine derivatives, which are versatile precursors for synthesizing more complex heterocyclic systems, such as azaindoles.[17] The reaction is typically co-catalyzed by palladium and copper(I) salts.[18]
Table 3: Exemplary Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~94[17][19] |
| 2 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~90[17][19] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | THF | 65 | ~87 |
| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~88[20] |
Yields are representative and based on the coupling of 2-amino-3-bromopyridines. Actual yields may vary.
4. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[21][22] This reaction is a powerful tool for the vinylation of this compound, providing access to styrenyl-type derivatives. These products can serve as precursors for a variety of other functional groups and are used in the synthesis of fine chemicals and pharmaceuticals.[23][24]
Table 4: Exemplary Conditions for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~85[22] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | ~90 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80 | ~82 |
| 4 | Allyl alcohol | Pd(OAc)₂ (2) | DPEphos (4) | Na₂CO₃ | DMAc | 110 | ~78 |
Yields are representative and based on similar substrates reported in the literature. Actual yields may vary.
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Stir the mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 4-12 h) until TLC or LC-MS analysis indicates completion.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-(pyridin-2-yl)acetamide.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and seal the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Place the reaction tube in a preheated oil bath and stir at the specified temperature (e.g., 100-110 °C) for 12-24 h.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-substituted 4-aminopyridine product.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a round-bottomed flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper co-catalyst (CuI, 5.0 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., anhydrous DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the stirring mixture.
-
Heat the reaction at the specified temperature (e.g., 100 °C) for the indicated time (typically 3-6 h).[17]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purify the crude material by column chromatography on silica gel to obtain the 4-alkynylpyridine product.
Protocol 4: General Procedure for Heck Reaction
-
In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand if required (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 equiv.).
-
Heat the mixture with stirring at the designated temperature (e.g., 100 °C) for 12-24 h.
-
After cooling to room temperature, filter the mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by column chromatography to isolate the desired 4-vinylpyridine derivative.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development [ouci.dntb.gov.ua]
- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. m.youtube.com [m.youtube.com]
- 19. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
- 23. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Bromopyridin-2-yl)acetamide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(4-Bromopyridin-2-yl)acetamide in materials science, based on the reactivity and structural characteristics of its constituent functional groups. While direct experimental data for this specific compound in materials science is limited in publicly available literature, its chemical structure suggests its utility as a versatile building block in the synthesis of functional organic and metal-organic materials.
Introduction
This compound is a substituted pyridine derivative containing a reactive bromine atom, an amide group, and a pyridine ring. These features make it a promising candidate for use in several areas of materials science, including the development of organic semiconductors, luminescent materials, and functional polymers. The bromine atom serves as a handle for cross-coupling reactions, allowing for the construction of larger π-conjugated systems. The acetamide and pyridine moieties can participate in hydrogen bonding and coordination chemistry, influencing the self-assembly and bulk properties of materials.
Potential Applications in Materials Science
Based on the chemistry of bromopyridines and acetamide derivatives, the following applications for this compound are proposed:
-
Precursor for Organic Light-Emitting Diodes (OLEDs): The bromopyridine moiety can be used in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to synthesize larger conjugated molecules that may exhibit electroluminescent properties. The pyridine ring can also serve as an electron-transporting unit in OLED device architectures.
-
Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal centers, making this compound a potential ligand for the synthesis of MOFs. The bromo- and acetamido- groups could be further functionalized post-synthesis to tune the properties of the MOF.
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Component of Functional Polymers: Through polymerization reactions involving the bromopyridine group (e.g., via Kumada catalyst-transfer polycondensation), this compound could be incorporated into functional polymers with tailored electronic or photophysical properties.
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Building Block for Supramolecular Assemblies: The N-H and C=O groups of the acetamide moiety, along with the pyridine nitrogen, can participate in hydrogen bonding, leading to the formation of well-defined supramolecular structures like chains or dimers.[1] This is a key aspect of crystal engineering for designing materials with specific packing and properties.
Physicochemical and Structural Data
A summary of key data for this compound and a related compound, N-(4-Bromophenyl)acetamide, is presented below for comparison.
| Property | This compound | N-(4-Bromophenyl)acetamide (Monoclinic Polymorph)[2] |
| Molecular Formula | C₇H₇BrN₂O | C₈H₈BrNO |
| Molecular Weight | 215.05 g/mol | 214.06 g/mol |
| Crystal System | Not reported | Monoclinic |
| Space Group | Not reported | P2₁/c |
| Key Functional Groups | Pyridine, Amide, Bromo | Phenyl, Amide, Bromo |
| Potential Interactions | Hydrogen bonding (N-H···O, N-H···N), Coordination (N-metal) | Hydrogen bonding (N-H···O), C-H···π interactions |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its potential use in a subsequent cross-coupling reaction, a common step in the synthesis of advanced materials.
4.1. Synthesis of this compound
This protocol is based on the acylation of 4-bromo-2-aminopyridine.
Materials:
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4-bromo-2-aminopyridine
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Acetyl chloride
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Pyridine
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Dichloromethane (DCM)
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Water
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Brine
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Sodium sulfate (Na₂SO₄)
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Hexane
Procedure:
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Dissolve 4-bromo-2-aminopyridine (1.0 eq) and pyridine (1.5 eq) in dichloromethane.
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Slowly add acetyl chloride (1.3 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction by adding water.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
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Wash the resulting residue with hexane to afford the pure product.
4.2. General Protocol for Suzuki Cross-Coupling
This protocol describes a typical procedure for using this compound as a substrate in a Suzuki cross-coupling reaction to form a C-C bond, a key step in synthesizing larger functional molecules.
Materials:
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This compound (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
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In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
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Add the solvent mixture to the vessel.
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Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
5.1. Logical Workflow for Material Synthesis
The following diagram illustrates the logical progression from the starting material to a functional material.
Caption: Logical workflow for the synthesis of functional materials.
5.2. Experimental Workflow for Suzuki Coupling
The diagram below outlines the key steps in the experimental protocol for a Suzuki cross-coupling reaction.
Caption: Experimental workflow for Suzuki cross-coupling.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for materials science. Its combination of a reactive bromine atom for carbon-carbon bond formation and hydrogen-bonding capable amide and pyridine groups makes it an attractive candidate for the synthesis of a variety of functional materials. The protocols and potential applications outlined here are intended to serve as a starting point for researchers interested in exploring the properties and uses of this compound and its derivatives. Further research is needed to synthesize and characterize materials incorporating this moiety to validate these proposed applications.
References
Troubleshooting & Optimization
Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-Bromopyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the expected appearance and purity of the final product?
A2: Pure this compound is typically a white to off-white solid. Commercially available products often have a purity of ≥98%.[1]
Q3: What are some potential impurities or side products in the synthesis of this compound?
A3: The synthesis of this compound from 4-bromo-2-aminopyridine and an acetylating agent like acetyl chloride can lead to several impurities. These may include unreacted 4-bromo-2-aminopyridine and the diacetylated byproduct, N-acetyl-N-(4-bromopyridin-2-yl)acetamide. The presence of electron-donating groups on the pyridine ring can sometimes facilitate diacetylation.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | Insufficient solvent volume or an inappropriate solvent was used. | Add more of the hot solvent in small increments until the product dissolves. If a large volume of solvent is required, consider a different solvent or solvent system. Good starting points for solvent screening include ethanol, ethyl acetate, or a mixture of ethanol and water.[3][4] |
| Oily residue forms instead of crystals upon cooling. | The product may be "oiling out" due to a high concentration of impurities or too rapid cooling. The solvent may also be too nonpolar for the compound. | Reheat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) and allow the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. The product was lost during transfers. | Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Carefully rinse all glassware with the cold mother liquor to recover all the product. |
| Product purity is still low after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurities. Some impurities may have co-precipitated with the product. | A second recrystallization may be necessary. Alternatively, switching to a different purification method like column chromatography might be more effective at removing the specific impurities present. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The solvent system (mobile phase) is not optimal. The column was not packed properly. | The polarity of the eluent needs to be adjusted. A common solvent system is a mixture of ethyl acetate and hexane.[5] If the spots are too close, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate). Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexane, you can slowly increase to 30% or 40% ethyl acetate. |
| Streaking of spots on the TLC plate. | The compound may be too polar for the solvent system, or the sample may be overloaded on the TLC plate. | Add a small amount of a more polar solvent (like methanol) to the eluent. Ensure the sample spotted on the TLC plate is not too concentrated. |
| Low yield after column chromatography. | The product may still be on the column. Some product may have been lost in broad or overlapping fractions. Incomplete transfer of the crude product to the column. | After collecting the main fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to check for any remaining product. Ensure careful monitoring of fractions by TLC to avoid discarding fractions containing the product. |
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the purification of this compound by different methods. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity | Expected Yield | Primary Impurities Removed |
| Washing with Hexane | Low to Moderate | > 90% | Non-polar impurities |
| Recrystallization | High (≥98%) | 60 - 85% | Unreacted starting materials, side products with different solubility |
| Column Chromatography | Very High (>99%) | 50 - 80% | Closely related impurities (e.g., diacetylated product), baseline impurities |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4. For similar compounds, ratios between 1:8 and 1:3 of ethyl acetate to hexane have been effective.[6]
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Column Packing: Prepare a silica gel column. A slurry of silica gel in the chosen mobile phase is carefully poured into the column and allowed to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.
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Elution: Begin eluting the column with the chosen mobile phase.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for N-(4-Bromopyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromopyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction has a very low yield or has not produced any of the desired this compound. What are the possible causes and solutions?
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Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality: Ensure the starting material, 4-bromo-2-aminopyridine, is pure and dry. The acetylating agent (acetyl chloride or acetic anhydride) should be fresh and free from decomposition. Pyridine and the reaction solvent (e.g., dichloromethane) must be anhydrous.
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Reaction Temperature: The reaction is typically carried out at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be aware that higher temperatures may promote side reactions.
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Addition of Acetylating Agent: The dropwise addition of acetyl chloride is crucial to control the exothermicity of the reaction.[1] A rapid addition can lead to localized heating and decomposition of reactants.
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Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
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Moisture: The presence of water will consume the acetylating agent and can hydrolyze the product. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Presence of Impurities in the Crude Product
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Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
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Answer: The primary impurities are typically unreacted starting material and a diacetylated side product.
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Unreacted 4-bromo-2-aminopyridine: This can be identified by comparing the TLC of the reaction mixture with a standard of the starting material. To minimize this, ensure the acetylating agent is added in a slight excess.
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Diacetylated Product (N-acetyl-N-(4-bromopyridin-2-yl)acetamide): The formation of this side product is more likely with a large excess of the acetylating agent or at elevated temperatures. The use of acetic anhydride can also sometimes favor diacetylation. To avoid this, use a controlled amount of the acetylating agent (typically 1.1 to 1.5 equivalents).
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Purification:
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Washing: The initial work-up with water is important to remove pyridine hydrochloride.[1]
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Trituration: Washing the crude residue with a non-polar solvent like hexane helps remove non-polar impurities.[1]
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Recrystallization: For higher purity, recrystallization is effective. Suitable solvents include ethyl acetate/hexane or ethanol/water mixtures.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexane can separate the product from impurities.
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Issue 3: Difficulty in Product Isolation and Purification
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Question: I'm having trouble isolating a pure solid product. It remains an oil or is difficult to crystallize. What should I do?
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Answer:
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Oily Product: If the product is an oil, it may be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. Triturating the oil with a cold non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
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Recrystallization Issues: If the product does not crystallize from the chosen solvent system, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a small crystal of pure product, if available, can also initiate crystallization. Experiment with different solvent systems for recrystallization.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of pyridine in the reaction?
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A1: Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct when using acetyl chloride as the acetylating agent. This prevents the protonation of the starting aminopyridine, which would render it unreactive.[1]
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-
Q2: Can I use acetic anhydride instead of acetyl chloride?
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A2: Yes, acetic anhydride is a common alternative for acetylation. It is less reactive than acetyl chloride and the reaction may require heating (e.g., 70°C) to proceed at a reasonable rate. An advantage is that the byproduct is acetic acid, which is easier to remove than HCl. However, the higher temperatures may increase the risk of diacetylation.
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Q3: How can I monitor the progress of the reaction?
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A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The disappearance of the starting material spot (4-bromo-2-aminopyridine) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
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Q4: What are the expected spectroscopic data for this compound?
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A4: While specific data can vary slightly based on the solvent used for analysis, you can expect the following:
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¹H NMR (in CDCl₃): Signals for the acetyl methyl group (a singlet around δ 2.2 ppm), and aromatic protons on the pyridine ring.
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¹³C NMR (in CDCl₃): Resonances for the methyl carbon, the carbonyl carbon, and the carbons of the pyridine ring.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (215.05 g/mol ).[1]
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Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride [1]
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To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise at room temperature with stirring.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction by adding water.
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Extract the mixture with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
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Wash the resulting residue with hexane to afford this compound.
Protocol 2: Acetylation using Acetic Anhydride (Adapted from a similar procedure)
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Dissolve 4-bromo-2-aminopyridine (10 mmol) in acetic anhydride (25 mL).
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Heat the mixture to 70°C for 2 hours.
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Cool the mixture to room temperature.
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Add diethyl ether (10 mL) to induce crystallization.
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Filter the white needle crystals and dry them under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Starting Material | 4-bromo-2-aminopyridine | 4-bromo-2-aminopyridine |
| Acetylating Agent | Acetyl chloride | Acetic anhydride |
| Base | Pyridine | Not required |
| Solvent | Dichloromethane | Acetic anhydride (reagent and solvent) |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 4 hours | 2 hours |
| Reported Yield | 72%[1] | Potentially high (95% for a similar substrate) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromopyridin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts stem from side reactions of the starting materials, 2-amino-4-bromopyridine and acetyl chloride. These include:
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Diacetylated Product (N,N-diacetyl-4-bromopyridin-2-amine): Formation of this byproduct can occur if the desired product undergoes a second acetylation. This is more likely with an excess of acetyl chloride or prolonged reaction times.
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Acetic Acid: Acetyl chloride readily reacts with any moisture present in the reaction setup or reagents, leading to the formation of acetic acid.
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Unreacted Starting Material (2-amino-4-bromopyridine): An incomplete reaction will result in the presence of the starting amine in the final product mixture.
Q2: How can I minimize the formation of the diacetylated byproduct?
To minimize diacetylation, consider the following:
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Stoichiometry: Use a carefully controlled molar ratio of acetyl chloride to 2-amino-4-bromopyridine. A slight excess of the amine may be preferable to an excess of the acylating agent.
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Reaction Temperature: Maintain a low to moderate reaction temperature to control the reaction rate and reduce the likelihood of over-acetylation.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed, preventing further reaction of the product.
Q3: What is the impact of water contamination in the reaction?
Water contamination will lead to the hydrolysis of acetyl chloride to acetic acid. This not only consumes the acetylating agent, reducing the yield of the desired product, but the resulting acetic acid can also complicate the purification process.
Q4: Are there any potential isomeric impurities I should be aware of?
The purity of the starting material, 2-amino-4-bromopyridine, is crucial. If the starting material contains isomers such as 2-amino-5-bromopyridine or 4-amino-2-bromopyridine, these will also be acetylated, leading to the corresponding isomeric acetamide byproducts which may be difficult to separate from the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of acetyl chloride. 3. Loss of product during workup and purification. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Optimize extraction and crystallization procedures to minimize losses. |
| Presence of a Second, Less Polar Spot on TLC (Higher Rf) | This is likely the diacetylated byproduct. | 1. Use stoichiometric amounts of acetyl chloride or a slight excess of the amine. 2. Purify the crude product using column chromatography. |
| Product is an Oily or Gummy Solid | Presence of impurities such as acetic acid or unreacted starting materials. | 1. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. 2. Recrystallize the product from a suitable solvent system to remove unreacted starting materials and other impurities. |
| Broad or Multiple Peaks in NMR Spectrum | Presence of multiple compounds, likely the desired product and byproducts. | 1. Re-purify the sample using column chromatography or recrystallization. 2. Compare the spectrum with known spectra of potential byproducts for identification. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
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Addition of Reagents: Cool the solution in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.
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Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis and Byproduct Formation Workflow
Caption: Key pathways in the synthesis of this compound.
General Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
"N-(4-Bromopyridin-2-yl)acetamide stability and degradation pathways"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of N-(4-Bromopyridin-2-yl)acetamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
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Question: How should I properly store this compound?
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Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended storage temperature of 4°C[1]. Avoid exposure to moisture and light to prevent degradation.
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-
Question: What personal protective equipment (PPE) should be used when handling this compound?
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Question: What should I do in case of a spill?
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Answer: In case of a spill, prevent dust formation. Sweep up the spilled solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. Ensure the area is well-ventilated. Avoid runoff into drains or waterways[4].
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2. Stability and Degradation
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Question: What are the expected degradation pathways for this compound?
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Answer: While specific studies on this compound are limited, based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the amide bond and potential photolytic debromination.
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Question: My experimental results are inconsistent. Could the compound be degrading in my solvent?
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Answer: This is possible, especially in protic or aqueous solvents over extended periods. It is recommended to prepare solutions fresh for each experiment. If you suspect degradation, you can analyze your stock solution over time using techniques like HPLC to check for the appearance of new peaks, which could indicate degradation products.
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Question: I am observing a new, unexpected peak in my chromatogram after my reaction. What could it be?
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Answer: An unexpected peak could be a degradation product. Potential degradation products include 4-bromo-2-aminopyridine (from amide hydrolysis) or N-(pyridin-2-yl)acetamide (from debromination). Further analysis, such as LC-MS, would be required to identify the structure of the unknown peak.
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3. Experimental Troubleshooting
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Question: I am having difficulty dissolving this compound. What solvents are recommended?
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Question: My reaction involving this compound is not proceeding as expected. What are some common issues?
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Answer:
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Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can interfere with the reaction.
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Reaction Conditions: Bromopyridine derivatives can be sensitive to reaction conditions. Ensure strict control of temperature, atmosphere (e.g., inert gas if necessary), and reaction time.
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Catalyst Deactivation: In catalytic reactions, such as cross-coupling reactions, the pyridine nitrogen can sometimes coordinate to the metal center, potentially affecting catalyst activity.
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Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis and photolysis.
Hydrolytic Degradation
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-bromo-2-aminopyridine and acetic acid.
References
Technical Support Center: Suzuki Coupling with 2-Bromopyridines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridines.
Troubleshooting Guides
Question: My Suzuki coupling reaction with 2-bromopyridine is giving low to no yield. What are the common causes and how can I fix it?
Answer:
Low yields in Suzuki couplings with 2-bromopyridines are a common issue. The problem often stems from one or more of the following factors: the catalyst system, reaction conditions, or the stability of the reagents. Here is a breakdown of potential causes and solutions:
1. Inactive Catalyst or Inappropriate Ligand: The choice of palladium source and ligand is critical for successful coupling with electron-deficient substrates like 2-bromopyridines.
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Problem: The Pd(0) active catalyst is not forming efficiently from the Pd(II) precatalyst, or the chosen ligand is not suitable for the substrate.[1] Electron-rich and bulky ligands are often required to promote the key steps of oxidative addition and reductive elimination.[1]
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Solutions:
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Screen Different Catalysts/Ligands: There is no universal set of conditions for Suzuki reactions.[2] A small screen of different catalysts and ligands is often necessary.
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Recommended Systems:
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Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields, especially for difficult couplings.[2]
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2. Suboptimal Base or Solvent: The base and solvent play crucial roles in the transmetalation step and in solubilizing the various components of the reaction.
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Problem: The chosen base may not be strong enough or soluble enough in the reaction medium to activate the boronic acid for transmetalation.[5] An inappropriate solvent can lead to poor solubility of reagents and low reaction rates.
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Solutions:
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Base Selection: Strong inorganic bases are typically used. Consider screening bases like K₃PO₄, K₂CO₃, Cs₂CO₃, and KF.[2][6] For anhydrous couplings using K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can be beneficial.[7]
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Solvent System: A mixture of an organic solvent and water is standard, as water helps dissolve the base and facilitates the reaction.[1] Common solvent systems include:
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Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove oxygen. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[1][2][9] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes are essential.[2][3]
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3. Starting Material Instability or Impurity: The stability of the boronic acid or ester, particularly heteroaryl boron reagents, can be a major issue.
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Problem: Pyridinyl boronic acids are prone to decomposition via a process called protodeboronation, where the C-B bond is cleaved.[10] This side reaction consumes the nucleophile and reduces the yield.[11] Impurities in the starting materials or old reagents can also inhibit the catalyst.
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Solutions:
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Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can prevent protodeboronation.[1][10]
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Check Reagent Quality: Ensure the 2-bromopyridine and boronic acid/ester are pure. Use fresh, high-quality palladium catalysts and ligands.[5]
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Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition and drive the reaction to completion.[8]
-
4. Inadequate Reaction Conditions:
-
Problem: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or the reaction time may be insufficient.
-
Solutions:
Question: I am observing significant side products in my reaction. What are they and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and lower yields. The most common are:
-
Homocoupling (Biaryl Formation): This is the coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid/ester, replacing it with a hydrogen atom.
-
Dehalogenation: This involves the replacement of the bromine on the pyridine ring with a hydrogen atom.
-
Cause: After the initial oxidative addition step, the palladium complex may react with a hydrogen source in the mixture (like a solvent or amine base) to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[1]
-
Prevention: This is less common but can be addressed by carefully selecting the solvent and base, and by ensuring a highly efficient cross-coupling catalyst is used to favor the desired reaction pathway.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Coupling with Pyridyl Derivatives
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3-6%) | SPhos (6-18%) | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15* | [2] |
| Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (4.5%) | KF (3.0) | Dioxane | 80 | 12 | 74-82 | [8] |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (3.0) | MeCN/H₂O | 80 | 1-2 | ~90** | [4] |
| Pd(OAc)₂ (0.1%) | PPh₃ (0.2%) | K₂CO₃ (3.0) | Toluene | 130 | 1 | 78*** | [13] |
*Low yield reported for a particularly challenging substrate, highlighting the need for optimization. **Result was difficult to reproduce, indicating sensitivity of the reaction. ***Reaction with 3-bromopyridine in a Mizoroki-Heck reaction, but demonstrates catalyst activity.
Table 2: Influence of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | 40 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2-Naphthylboronic acid | K₃PO₄ | Toluene | 70 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2-Naphthylboronic acid | Cs₂CO₃ | Toluene | 80 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Aryl Boronic Ester
This protocol is adapted from established, efficient methods for coupling pyridyl nucleophiles.[8]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.5 equiv)
-
Potassium Fluoride (KF) (3.0 equiv, oven-dried)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4.5 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add KF (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and P(t-Bu)₃ (4.5 mol%).
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the 2-bromopyridine derivative (1.0 equiv) and the aryl boronic acid pinacol ester (1.5 equiv).
-
Add anhydrous 1,4-dioxane via syringe (typically at a concentration of 0.1-0.3 M with respect to the limiting reagent).
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
1. Why does my reaction mixture turn black? A black precipitate is typically palladium black, which is finely divided, inactive palladium metal. Its formation indicates that the palladium catalyst has come out of the solution and has been deactivated. This is often caused by insufficient ligand, high temperatures, or the presence of oxygen. While a color change to dark brown or black is normal for many palladium-catalyzed reactions, excessive precipitation is a sign of catalyst death.[7]
2. Is it absolutely necessary to run the reaction under an inert atmosphere? Yes. Providing an inert atmosphere (argon or nitrogen) is essential.[9] Traces of oxygen can deactivate the Pd(0) catalyst and lead to undesirable side reactions, most notably the homocoupling of the boronic acid.[1][9] Proper degassing of solvents and reagents is a critical step for reproducibility and high yields.[2]
3. My 2-pyridinyl boronic acid is old. Can I still use it? It is risky. Heteroaryl boronic acids, especially those of pyridine, are prone to decomposition (protodeboronation) upon storage.[10] It is always best to use fresh or recently purchased boronic acid. If you suspect decomposition, you can try converting it to a more stable pinacol ester before use.
4. What is the role of water in the reaction? Water is often added as a co-solvent (e.g., in a 4:1 to 10:1 ratio with the organic solvent).[1][2] Its primary roles are to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the crucial transmetalation step of the catalytic cycle. However, anhydrous conditions can also be successful, particularly with certain bases like KF and boronic esters.[8]
5. Can I use 2-chloropyridines instead of 2-bromopyridines? Yes, but it is significantly more challenging. The carbon-chlorine bond is much stronger than the carbon-bromine bond, making the initial oxidative addition step more difficult.[1][9] Couplings with 2-chloropyridines require more specialized and highly active catalyst systems, typically involving very electron-rich and bulky phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][14]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-(4-Bromopyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and yield optimization.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the N-acetylation of 4-bromo-2-aminopyridine can stem from several factors. The primary causes include incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
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Incomplete Reaction:
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Verify Reagent Quality: Ensure the 4-bromo-2-aminopyridine is pure and the acetyl chloride has not hydrolyzed. Use freshly opened or properly stored reagents.
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Optimize Stoichiometry: While a slight excess of acetyl chloride is often used, a large excess can lead to side reactions. A molar ratio of 1.1 to 1.5 equivalents of acetyl chloride to the aminopyridine is a good starting point.
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Extend Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Hydrolysis of Acetyl Chloride:
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Use Anhydrous Conditions: Acetyl chloride readily reacts with water to form acetic acid, which will not acylate the amine. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Temperature:
-
Control Reaction Temperature: The reaction is typically performed at room temperature[1]. Exceeding this temperature may promote side reactions, while lower temperatures can slow the reaction rate excessively.
-
Q2: My final product is contaminated with unreacted 4-bromo-2-aminopyridine. How can I remove this impurity?
Residual starting material is a common impurity. Its removal is crucial for obtaining a high-purity product.
Purification Strategies:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove the basic 4-bromo-2-aminopyridine by converting it into its water-soluble salt. Care must be taken as the product may also exhibit some basicity.
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Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively remove the more soluble starting material.
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Column Chromatography: If other methods fail, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from the starting material.
Q3: I have identified a significant impurity with a higher molecular weight than my product. What could it be and how do I prevent its formation?
An impurity with a higher molecular weight is likely the diacetylated byproduct, N-acetyl-N-(4-bromopyridin-2-yl)acetamide. This occurs when the initially formed amide nitrogen is further acetylated.
Prevention and Removal:
-
Control Acetyl Chloride Stoichiometry: The formation of the diacetylated product is more likely with a large excess of acetyl chloride. Use a controlled amount of the acylating agent (1.1-1.5 equivalents).
-
Temperature Control: Higher reaction temperatures can favor diacetylation. Maintaining the reaction at room temperature or below can minimize this side reaction.
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Purification: The diacetylated product will have different polarity compared to the desired mono-acetylated product and can typically be separated by column chromatography.
Q4: My NMR spectrum shows unexpected peaks that don't correspond to the product, starting material, or the diacetylated impurity. What are other possible side products?
The use of pyridine as a base can sometimes lead to the formation of its own set of byproducts.
Potential Pyridine-Related Byproducts:
-
N-acetylpyridinium chloride: This salt can form from the reaction of acetyl chloride and pyridine. It is typically water-soluble and should be removed during the aqueous workup.
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Dihydropyridine derivatives: In some cases, pyridine can react with acetyl chloride to form various dihydropyridine adducts. These are often colored and can be complex to fully characterize but can be removed by chromatography.
Analytical Identification:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the molecular weights of these unknown impurities, providing clues to their structures.
Frequently Asked Questions (FAQs)
Q5: What is the standard protocol for the synthesis of this compound?
A typical laboratory-scale synthesis involves the reaction of 4-bromo-2-aminopyridine with acetyl chloride in the presence of a base like pyridine in an appropriate solvent such as dichloromethane.[1]
Q6: What are the expected spectroscopic data for pure this compound?
-
1H NMR (in CDCl3):
-
A singlet for the acetyl methyl protons (~2.2 ppm).
-
A broad singlet for the amide N-H proton.
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Signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton adjacent to the bromine will likely be a doublet, the proton between the nitrogen and bromine a doublet of doublets, and the proton adjacent to the amide a doublet.
-
-
13C NMR (in CDCl3):
-
A signal for the acetyl methyl carbon (~24 ppm).
-
A signal for the carbonyl carbon (~169 ppm).
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Signals in the aromatic region for the pyridine carbons, including the carbon bearing the bromine atom.
-
-
Mass Spectrometry (ESI+):
-
The protonated molecule [M+H]+ would be expected at m/z 215.0 and 217.0 in an approximately 1:1 ratio due to the isotopic abundance of bromine (79Br and 81Br).
-
Q7: Which analytical techniques are best suited for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
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High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid for better peak shape) is a common starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify unknown impurities, often coupled with HPLC (LC-MS).
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of this compound and Potential Impurities
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Table 2: Expected Elution Order and Approximate Retention Times (RT) in HPLC
| Compound | Expected RT (minutes) | Notes |
| Acetic Acid | Early eluting | From hydrolysis of acetyl chloride. |
| 4-bromo-2-aminopyridine | ~ 5-7 | Starting material, more polar. |
| This compound | ~ 8-10 | Product. |
| N-acetyl-N-(4-bromopyridin-2-yl)acetamide | ~ 11-13 | Diacetylated impurity, less polar. |
Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-bromo-2-aminopyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add acetyl chloride (1.2 eq) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major impurities.
References
Technical Support Center: Reaction Monitoring for N-(4-Bromopyridin-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-(4-Bromopyridin-2-yl)acetamide from 4-bromo-2-aminopyridine and an acetylating agent (e.g., acetyl chloride or acetic anhydride) using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Overview
The synthesis of this compound is a common acylation reaction. Monitoring the progress of this reaction is crucial to ensure complete conversion of the starting material and to identify any potential side products.
Reaction Scheme:
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of the starting material and product?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 |
| This compound | C₇H₇BrN₂O | 215.05[1] |
Q2: What is a suitable TLC solvent system for this reaction?
A good starting point for a TLC mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve optimal separation. A common starting ratio is 30-50% ethyl acetate in hexanes.
Q3: How can I visualize the spots on the TLC plate?
The pyridine rings in both the starting material and product are UV-active. Therefore, the spots can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used, although UV visualization is generally sufficient.
Q4: What are the expected m/z values in LC-MS analysis?
For this compound, you can expect to see the following ions in the mass spectrum, noting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio):
| Adduct | Expected m/z ([M]) | Expected m/z ([M+2]) |
| [M+H]⁺ | 214.98 | 216.98 |
| [M+Na]⁺ | 236.96 | 238.96 |
| [M-H]⁻ | 212.97 | 214.97 |
Q5: What are the potential side products I should look for?
A potential side product is the diacetylated compound, N-acetyl-N-(4-bromopyridin-2-yl)acetamide. This would have a molecular weight of 257.06 g/mol . Hydrolysis of the product back to the starting material is also possible depending on the workup conditions.
Experimental Protocols
Thin Layer Chromatography (TLC) Protocol
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: On the starting line, spot a small amount of the starting material (4-bromo-2-aminopyridine), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze the results: The starting material is more polar and will have a lower Rf value than the product. As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting material and product to monitor their relative abundance over time. Look for the characteristic 1:1 isotopic pattern for bromine-containing compounds.
-
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- Compound is acidic or basic. | - Dilute the sample before spotting.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Spots remain at the baseline | - Mobile phase is not polar enough. | - Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate). |
| Spots run at the solvent front | - Mobile phase is too polar. | - Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate). |
| No spots are visible under UV light | - Sample is too dilute.- Compound is not UV-active (unlikely for this reaction). | - Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape | - Incompatible sample solvent.- Column degradation. | - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Use a guard column or replace the analytical column. |
| No signal for the expected ions | - Incorrect MS settings.- Compound is not ionizing well. | - Check the ionization source parameters (e.g., capillary voltage, gas flow).- Try a different ionization mode (positive vs. negative) or add a different mobile phase additive (e.g., ammonium formate). |
| Multiple unexpected peaks | - Presence of side products or impurities.- Contamination from the sample or system. | - Analyze the mass spectra of the unexpected peaks to identify their structures. The presence of the bromine isotope pattern can help identify reaction-related species.- Run a blank injection to check for system contamination. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Column temperature variation. | - Ensure mobile phases are properly mixed and degassed.- Use a column oven to maintain a constant temperature. |
Visualizations
References
Technical Support Center: Synthesis of N-(4-Bromopyridin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(4-Bromopyridin-2-yl)acetamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Logical Flow for Troubleshooting Synthesis Issues
Caption: A flowchart to diagnose and resolve common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Confirmed by TLC/LC-MS) | 1. Degraded Starting Material: 4-bromo-2-aminopyridine may be impure. 2. Inactive Acetylating Agent: Acetyl chloride can hydrolyze if exposed to moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Check the purity of the starting material by melting point or analytical techniques. If necessary, purify by recrystallization. 2. Use freshly opened or distilled acetyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. 3. Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or moderately increasing the temperature. |
| Formation of a Major Byproduct | 1. Diacetylation: The exocyclic amino group of the product can be acetylated a second time, especially with excess acetylating agent or at higher temperatures. 2. Hydrolysis of Acetyl Chloride: If water is present, acetyl chloride will hydrolyze to acetic acid, which is a less effective acetylating agent under these conditions. | 1. Use a controlled stoichiometry of the acetylating agent (1.1-1.3 equivalents). Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction exotherm. 2. Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Product is Oily or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization. | 1. Purify the crude product using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to remove impurities before attempting crystallization. 2. Perform a solvent screen for recrystallization. Common solvent systems for similar compounds include ethyl acetate/hexanes, ethanol/water, or toluene. |
| Low Isolated Yield After Work-up | 1. Incomplete Extraction: The product may have some solubility in the aqueous layer. 2. Product Loss During Washing: The product might be slightly soluble in the washing solvent (e.g., hexane). | 1. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) of the aqueous layer to ensure complete recovery of the product. 2. Minimize the volume of the washing solvent used. Ensure the washing solvent is chilled to reduce the solubility of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) is added dropwise at room temperature. The reaction mixture is then stirred for 4 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is washed with hexane to yield this compound.[1] A reported yield for this procedure is 72%.[1]
Q2: Can I use acetic anhydride instead of acetyl chloride? What are the advantages?
Yes, acetic anhydride can be used as an alternative acetylating agent. For the synthesis of the similar compound, N-(4-methyl-pyridin-2-yl)-acetamide, using acetic anhydride resulted in a 95% yield.
Advantages of Acetic Anhydride:
-
Higher Yields: In some cases, acetic anhydride can provide a higher yield.
-
Milder Reaction: Acetic anhydride is generally less reactive than acetyl chloride, which can lead to fewer side reactions.
-
Safer Handling: It is less volatile and corrosive than acetyl chloride.
-
Byproduct: The byproduct is acetic acid, which is less corrosive than the hydrochloric acid generated when using acetyl chloride.
Q3: What are the key reaction parameters to optimize for a higher yield?
The following table summarizes key parameters and their potential impact on the reaction outcome based on literature for similar reactions.
| Parameter | Recommendation | Rationale |
| Acetylating Agent | Consider using acetic anhydride instead of acetyl chloride. | Acetic anhydride is less reactive, which can minimize side reactions like diacetylation and potentially lead to higher yields. |
| Stoichiometry of Acetylating Agent | Use a slight excess (1.1-1.3 equivalents) of the acetylating agent. | Ensures complete consumption of the starting amine without promoting excessive diacetylation. |
| Base | Pyridine or another non-nucleophilic base is crucial. | Scavenges the HCl or acetic acid byproduct, driving the reaction to completion. |
| Temperature | Maintain a low temperature (0 °C) during the addition of the acetylating agent, followed by stirring at room temperature. | Controls the initial exotherm of the reaction, reducing the formation of byproducts. Room temperature is often sufficient for the reaction to proceed to completion. |
| Reaction Time | Monitor the reaction by TLC until the starting amine is consumed (typically 2-4 hours). | Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to product degradation or side reactions. |
| Solvent | Dichloromethane is a common and effective solvent. | It is relatively inert and effectively dissolves the reactants. |
Q4: How can I purify the final product?
The primary methods for purification are washing and recrystallization.
-
Washing: The crude product can be washed with a non-polar solvent like hexane to remove non-polar impurities.[1]
-
Recrystallization: For higher purity, recrystallization is recommended. A solvent screen should be performed to identify the optimal solvent system. Common choices for similar compounds include:
-
Ethyl acetate/Hexane
-
Ethanol/Water
-
Toluene
-
In a similar synthesis, diethyl ether was used to induce crystallization.
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If these methods are insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed to separate the product from impurities.
Q5: What do the different spots on my TLC plate indicate?
A typical TLC analysis of the reaction mixture might show the following:
| Spot (relative to starting amine) | Potential Identity | Confirmation |
| Higher Rf | Diacetylated byproduct | The diacetylated product is less polar than the mono-acetylated product. |
| Middle Rf | This compound (Product) | This should be the major spot. |
| Lower Rf | 4-bromo-2-aminopyridine (Starting Material) | Compare with a spot of the starting material. |
The TLC should be developed in a solvent system such as ethyl acetate/hexanes. The disappearance of the starting material spot indicates the completion of the reaction. The presence of a significant higher Rf spot may indicate the formation of the diacetylated byproduct.
References
Validation & Comparative
Comparative NMR Analysis of N-(4-Bromopyridin-2-yl)acetamide and Related Compounds
A detailed spectroscopic comparison for researchers in drug development, providing experimental data and analysis of N-(4-Bromopyridin-2-yl)acetamide against key structural analogs. This guide offers insights into the influence of substituent positioning on the NMR spectra of pyridine-based acetamides.
This guide presents a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) data for this compound, a compound of interest in medicinal chemistry and materials science. For a thorough comparative study, its spectral data are juxtaposed with those of structurally related analogs: N-phenylacetamide, N-(4-bromophenyl)acetamide, and 2-acetamidopyridine. This analysis will aid researchers in understanding the electronic effects of substituents on the pyridine and phenyl rings and their impact on the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra.
Summary of NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data for the target compound is based on predicted values due to the limited availability of complete, unambiguously assigned experimental spectra in the public domain. The data for the analogs are derived from experimental results.
Table 1: ¹H NMR Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Compound | H-3 | H-4 | H-5 | H-6 | NH | CH₃ | Other Ar-H |
| This compound (Predicted) | 7.20 (dd, J=5.5, 1.8 Hz) | - | 8.15 (d, J=1.8 Hz) | 8.30 (d, J=5.5 Hz) | 8.50 (br s) | 2.20 (s) | - |
| N-phenylacetamide | 7.03 (t, 1H) | 7.23 (t, 2H) | 7.03 (t, 1H) | 7.44 (d, 2H) | 7.80 (br s) | 2.07 (s) | H-2',6': 7.44 (d); H-3',5': 7.23 (t); H-4': 7.03 (t) |
| N-(4-bromophenyl)acetamide | - | - | - | - | 7.35 (br s) | 2.18 (s) | H-2',6' & H-3',5': 7.42 (m) |
| 2-Acetamidopyridine | 7.68 (t, J=7.8 Hz) | 7.00 (d, J=7.8 Hz) | 8.15 (d, J=4.5 Hz) | 8.20 (d, J=8.4 Hz) | 9.00 (br s) | 2.19 (s) | - |
Table 2: ¹³C NMR Data (Chemical Shifts (δ) in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | CH₃ | Other Ar-C |
| This compound (Predicted) | 151.0 | 114.0 | 130.0 | 125.0 | 148.0 | 169.0 | 24.0 | - |
| N-phenylacetamide | - | - | - | - | - | 168.88 | 24.48 | C-1': 137.97; C-2',6': 120.07; C-3',5': 128.83; C-4': 124.30 |
| N-(4-bromophenyl)acetamide | - | - | - | - | - | 168.36 | 24.63 | C-1': 136.91; C-2',6': 121.36; C-3',5': 131.95; C-4': 116.86 |
| 2-Acetamidopyridine | 152.4 | 119.5 | 138.6 | 114.2 | 148.0 | 169.1 | 24.8 | - |
Experimental Protocols
General NMR Acquisition:
All ¹H and ¹³C NMR spectra for the comparative compounds were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width was typically 0-12 ppm, and for ¹³C NMR, it was 0-200 ppm. Standard pulse sequences were used for all acquisitions.
Synthesis of N-(4-Bromophenyl)acetamide:
A solution of 4-bromoaniline (1.0 eq) in glacial acetic acid (10 mL) was treated with acetic anhydride (1.2 eq). The reaction mixture was heated at reflux for 2 hours. After cooling to room temperature, the mixture was poured into ice-water. The resulting precipitate was collected by filtration, washed with cold water, and dried to afford N-(4-bromophenyl)acetamide as a white solid.
NMR Data Interpretation and Comparison
The predicted ¹H NMR spectrum of This compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C-6 (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the acetamido group. The proton at C-5 (H-5) is expected to appear as a doublet with a small coupling constant, characteristic of a meta-coupling to H-3. The H-3 proton signal should appear as a doublet of doublets, showing coupling to both H-5 and H-6. The methyl protons of the acetamido group are expected as a sharp singlet around 2.20 ppm, and the amide proton as a broad singlet further downfield.
In comparison, the ¹H NMR spectrum of N-phenylacetamide shows a more complex aromatic region due to the five protons on the phenyl ring.[1] The protons ortho to the acetamido group (H-2', H-6') are the most deshielded among the phenyl protons.[1]
The spectrum of N-(4-bromophenyl)acetamide exhibits a simplified aromatic region, appearing as a multiplet due to the symmetry of the para-substituted ring.[1][2] The bromine atom's electron-withdrawing nature deshields the aromatic protons compared to N-phenylacetamide.[1]
For 2-acetamidopyridine , the absence of the bromine atom at the 4-position leads to significant shifts in the pyridine ring protons compared to the target molecule. The H-4 proton is now present and resonates around 7.00 ppm.
In the ¹³C NMR spectra, the carbonyl carbon of the acetamido group in all compounds resonates in the characteristic region of 168-169 ppm.[1] The position of the bromine atom in This compound is predicted to cause a downfield shift of the C-4 signal and an upfield shift of the C-3 and C-5 signals compared to 2-acetamidopyridine, due to its inductive and resonance effects. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded in the pyridine ring.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of NMR data for the characterization of this compound and its comparison with analogs.
This guide provides a foundational comparative analysis of the NMR data for this compound. Further experimental validation of the predicted data is recommended for a more definitive structural characterization. The provided data for the analogous compounds serves as a robust reference for researchers working with substituted pyridine and aniline derivatives.
References
Unraveling the Mass Spectrometry Fragmentation of N-(4-Bromopyridin-2-yl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation pattern of a compound is crucial for its identification and structural elucidation. This guide provides a comparative analysis of the expected fragmentation pattern of N-(4-Bromopyridin-2-yl)acetamide, drawing on experimental data from analogous compounds to predict its behavior under mass spectrometric analysis.
Predicted and Comparative Fragmentation Data
The mass spectrometry fragmentation of this compound is anticipated to be influenced by the presence of the bromine atom, the pyridine ring, and the acetamide side chain. The initial ionization would generate a molecular ion ([M]•+), which would then undergo a series of fragmentation events.
A key comparison can be made with its isomer, N-(4-bromophenyl)acetamide, for which experimental data is available. The presence of the nitrogen atom in the pyridine ring of this compound is expected to influence the fragmentation pathways, particularly those involving the aromatic ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) | Notes on Fragmentation |
| This compound | C7H7BrN2O | 215.05 | [M]•+ (214/216), [M-CH2CO]•+ (172/174), [M-Br]•+ (135), [C5H4N2]•+ (92), [CH3CO]+ (43) | The molecular ion should exhibit a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Loss of a neutral ketene molecule (CH₂CO) from the acetamide side chain is a common fragmentation pathway for acetanilides. Cleavage of the C-Br bond would result in a fragment at m/z 135. Fragmentation of the pyridine ring could also occur. |
| N-(4-bromophenyl)acetamide | C8H8BrNO | 214.06 | [M]•+ (213/215), [M-CH2CO]•+ (171/173), [M-Br]•+ (134), [C6H5NH]+ (92), [CH3CO]+ (43) | The experimental mass spectrum of this compound shows a strong molecular ion peak. The base peak is often the [M-CH2CO]•+ fragment, resulting from the loss of ketene. Loss of the bromine atom is also observed.[1] |
Experimental Protocols
The data presented for N-(4-bromophenyl)acetamide is typically obtained using electron ionization mass spectrometry (EI-MS). A standard protocol for such an analysis would involve the following steps:
Sample Preparation:
-
A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Mass Spectrometry Conditions (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is likely to proceed through several key pathways, as illustrated in the following diagram. The initial electron impact will form the molecular ion. Subsequent fragmentation is expected to involve the loss of ketene, the bromine atom, and fragmentation of the pyridine ring.
References
Unambiguous Structure Confirmation of N-(4-Bromopyridin-2-yl)acetamide Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of N-(4-Bromopyridin-2-yl)acetamide and its derivatives, supported by experimental data from closely related analogs and detailed procedural outlines.
Workflow for Structural Confirmation
The systematic approach to confirming the structure of a synthesized this compound derivative involves a multi-faceted analytical workflow. This process begins with the initial synthesis and purification of the compound, followed by a series of spectroscopic and crystallographic analyses to unequivocally determine its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR spectra provide critical information on the number and connectivity of protons and carbons.
Comparative Spectral Data
As experimental spectra for this compound are not publicly available, the following tables present the ¹H and ¹³C NMR data for the closely related analog, N-(4-bromophenyl)acetamide, which serves as a reference for expected chemical shifts and splitting patterns.[1]
Table 1: ¹H NMR Spectral Data of N-(4-bromophenyl)acetamide [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | m | 4H | Aromatic protons |
| 7.35 | br | 1H | NH proton |
| 2.18 | s | 3H | CH₃ protons |
Table 2: ¹³C NMR Spectral Data of N-(4-bromophenyl)acetamide [1]
| Chemical Shift (δ) ppm | Assignment |
| 168.36 | C=O (amide) |
| 136.91 | Aromatic C-N |
| 131.95 | Aromatic C-H |
| 121.36 | Aromatic C-H |
| 116.86 | Aromatic C-Br |
| 24.63 | CH₃ |
Expected ¹H and ¹³C NMR Characteristics for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the acetamido methyl group, and a broad singlet for the NH proton. The chemical shifts and coupling constants of the pyridinyl protons would be characteristic of a 2,4-disubstituted pyridine system.
-
¹³C NMR: The spectrum should display signals for the five carbons of the pyridine ring, the methyl carbon, and the carbonyl carbon of the acetamide group. The carbon attached to the bromine atom is expected to have a chemical shift in the range of 110-120 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2][3] The choice of solvent is critical as it can influence chemical shifts. For amides, DMSO-d₆ is often preferred as it can help in observing the NH proton signal which might exchange with residual water in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic pattern of bromine is a key diagnostic feature.
Predicted Mass Spectral Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[4]
Table 3: Predicted m/z Values for this compound Adducts [4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.98146 |
| [M+Na]⁺ | 236.96340 |
| [M-H]⁻ | 212.96690 |
| [M]⁺ | 213.97363 |
Key Fragmentation Pathways for N-Arylacetamides:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units. Common fragmentation patterns for N-arylacetamides include the cleavage of the amide bond, leading to the formation of acylium ions and aniline-type fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV. For halogenated compounds, lower ionization energies (e.g., 45 eV) can sometimes be used to enhance the molecular ion peak and reduce fragmentation.[5]
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Analyze the mass spectrum for the molecular ion peaks, paying close attention to the isotopic pattern characteristic of bromine. Identify major fragment ions and propose fragmentation pathways to support the proposed structure.
Single Crystal X-ray Crystallography
Single crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
Comparative Crystallographic Data
While the crystal structure of this compound has not been reported, the crystallographic data for its positional isomer, N-(5-Bromopyridin-2-yl)acetamide, offers valuable insight into the expected molecular packing and hydrogen bonding interactions.
Table 4: Crystal Data for N-(5-Bromopyridin-2-yl)acetamide
| Parameter | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0014 (3) |
| b (Å) | 8.7232 (6) |
| c (Å) | 23.0626 (18) |
| α (°) | 82.127 (1) |
| β (°) | 86.897 (1) |
| γ (°) | 85.932 (1) |
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][7]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters to obtain the final, accurate crystal structure.
-
Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic application of NMR spectroscopy, mass spectrometry, and single crystal X-ray crystallography. While experimental data for the title compound is limited, the comparative data from its analogs provides a robust framework for interpreting analytical results. By following the detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine the structures of these and other related novel compounds, a critical step in the drug discovery and development pipeline.
References
A Comparative Guide to N-(4-Bromopyridin-2-yl)acetamide and Its Analogs in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Halogenated pyridines, in particular, serve as versatile intermediates, offering multiple reaction sites for functionalization. Among these, N-(4-Bromopyridin-2-yl)acetamide has emerged as a significant reagent. This guide provides an objective comparison of this compound with similar reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Profile and Synthesis
This compound is a brominated pyridine derivative where the amino group at the 2-position is protected as an acetamide. This protection modulates the reactivity of the pyridine ring and the amino group, making it a stable and useful precursor in various chemical transformations.
Synthesis of this compound:
The synthesis of this compound is typically achieved through the acetylation of 2-amino-4-bromopyridine.
-
Experimental Protocol: To a solution of 4-bromo-2-aminopyridine (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane, acetyl chloride (1.3 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting residue is washed with hexane to yield this compound. A typical yield for this reaction is around 72%[1].
Caption: Synthesis workflow for this compound.
Comparison with Similar Reagents in Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The performance of brominated pyridine derivatives in these reactions is highly dependent on the position of the bromine atom and the nature of other substituents on the ring.
Theoretical Reactivity Considerations:
The position of the bromine atom on the pyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. In 2-aminopyridine derivatives, a bromine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution and oxidative addition in Pd(0)-catalyzed cycles compared to a bromine at the 5-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions towards nucleophilic attack. This suggests that this compound would be more reactive than its 5-bromo counterpart.
Experimental Data Comparison:
The following table summarizes the yields of Suzuki cross-coupling reactions for N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. This data can serve as a benchmark for estimating the potential performance of this compound, which, based on theoretical principles, might be expected to provide similar or higher yields under comparable conditions.
| Product | Arylboronic Acid | Yield (%) |
| N-(2-methyl-5-phenyl-[3,3'-bipyridin]-3-yl)acetamide | Phenylboronic acid | 75 |
| N-(5-(4-fluorophenyl)-2-methyl-[3,3'-bipyridin]-3-yl)acetamide | 4-Fluorophenylboronic acid | 72 |
| N-(2-methyl-5-(p-tolyl)-[3,3'-bipyridin]-3-yl)acetamide | 4-Methylphenylboronic acid | 78 |
| N-(5-(4-methoxyphenyl)-2-methyl-[3,3'-bipyridin]-3-yl)acetamide | 4-Methoxyphenylboronic acid | 80 |
| N-(5-(4-chlorophenyl)-2-methyl-[3,3'-bipyridin]-3-yl)acetamide | 4-Chlorophenylboronic acid | 70 |
Data sourced from a study on the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide.
Experimental Protocol for Suzuki Cross-Coupling:
A mixture of N-[5-bromo-2-methylpyridine-3-yl]acetamide (1 equivalent), the respective arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water is stirred at 85-95 °C for over 15 hours. After cooling, the mixture is filtered and diluted with ethyl acetate for workup.
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Medicinal Chemistry
N-substituted acetamides are prevalent motifs in pharmacologically active compounds. The bromopyridine core of this compound makes it an attractive starting material for the synthesis of kinase inhibitors and other therapeutic agents. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, while the acetamide group can participate in hydrogen bonding interactions with biological targets.
For instance, various N-substituted acetamide derivatives have been investigated as promising P2Y14R antagonists for the treatment of inflammatory diseases like gout. While this compound itself has not been explicitly reported in this context, its structural similarity to active compounds suggests its potential as a scaffold in the design of novel therapeutics.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its application as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to generate more complex molecules. Based on fundamental principles of chemical reactivity, it is expected to be a highly reactive partner in such transformations, likely exhibiting performance on par with or exceeding that of its 5-bromo isomers. The acetamido group not only serves as a protecting group but also provides a handle for potential interactions in a medicinal chemistry context. Researchers can leverage the information and protocols presented in this guide to effectively incorporate this compound into their synthetic and drug discovery endeavors.
References
A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research. We present supporting experimental data for the target compound and its analogue, N-(4-Chloropyridin-2-yl)acetamide, to offer a clear perspective on purity validation in the context of substituted pyridine derivatives.
Introduction
This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount to ensure the desired reaction outcomes, yield, and the safety and efficacy of the final drug product. This guide outlines the standard analytical techniques for purity determination and provides a comparative analysis with a structurally similar compound, N-(4-Chloropyridin-2-yl)acetamide.
Performance Comparison: this compound vs. N-(4-Chloropyridin-2-yl)acetamide
The choice between a bromo- and chloro-substituted pyridine intermediate can be influenced by factors such as reactivity in subsequent synthetic steps and the desired physicochemical properties of the final compound. From a purity validation standpoint, both compounds can be effectively characterized using a suite of standard analytical techniques.
Table 1: Physicochemical Properties
| Property | This compound | N-(4-Chloropyridin-2-yl)acetamide |
| Molecular Formula | C₇H₇BrN₂O[1] | C₇H₇ClN₂O[2] |
| Molecular Weight | 215.05 g/mol [1] | 170.60 g/mol [2] |
| Purity (Typical) | ≥98%[1] | 98%[2] |
Purity Validation Techniques and Comparative Data
The following sections detail the key analytical methods for assessing the purity of this compound and its chloro-analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired structure and the detection of impurities.
Table 2: Comparative ¹H NMR Data (Predicted/Reported)
| Protons | This compound (Predicted) | N-(4-Chloropyridin-2-yl)acetamide (Reported) |
| CH₃ | ~2.2 ppm (s) | 2.10 ppm (s)[3] |
| Pyridine-H | ~7.2-8.3 ppm (m) | 7.21-7.38 ppm (m)[3] |
| NH | ~8.0 ppm (br s) | 8.05 ppm (s)[3] |
Table 3: Comparative ¹³C NMR Data (Predicted/Reported)
| Carbon | This compound (Predicted for related structure)[4] | N-(4-Chloropyridin-2-yl)acetamide (Reported)[3] |
| C=O | ~177 ppm | 168.9 ppm |
| Pyridine-C | ~123-165 ppm | 120.91, 128.52, 137.30 ppm |
| CH₃ | Not available | 22.01 ppm |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from its impurities. A typical reverse-phase HPLC method can be employed for this compound.
Table 4: HPLC Purity Data
| Compound | Purity (%) | Method |
| This compound | ≥98%[1] | Reverse-Phase HPLC |
| N-(4-Chloropyridin-2-yl)acetamide | 98%[2] | Reverse-Phase HPLC |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, confirming its identity.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Technique |
| This compound | [M+H]⁺: 214.98146 (Predicted)[5] | Electrospray Ionization (ESI) |
| N-(4-Chloropyridin-2-yl)acetamide | [M]⁺: 170 (Reported for N-(4-chlorophenyl)acetamide)[6] | Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity validation.
Synthesis of N-(4-Chloropyridin-2-yl)acetamide
A representative synthesis involves the reaction of 2-Amino-4-chloropyridine with an acetylating agent in the presence of a base.[7]
General Protocol for HPLC Purity Analysis
A general reverse-phase HPLC method can be adapted for both compounds.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL.
General Protocol for Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion: Introduce the sample solution (in a suitable solvent like methanol or acetonitrile) directly into the mass spectrometer.
Visualization of Experimental Workflow and Signaling Pathways
Understanding the experimental process and the biological context of these compounds is facilitated by clear diagrams.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Substituted pyridine derivatives have been implicated as modulators of various signaling pathways, including the p38 MAPK and ErbB4 pathways, which are critical in inflammation and cancer, respectively.[10][11][12][13][14][15][16][17][18][19]
Caption: Potential inhibition of the p38 MAPK signaling pathway by pyridine derivatives.
Caption: Potential modulation of the ErbB4 signaling pathway by substituted pyridines.
Conclusion
The purity of this compound is critical for its successful application in drug discovery and development. A combination of NMR, HPLC, and Mass Spectrometry provides a robust framework for its comprehensive purity validation. This guide demonstrates that while direct experimental data for the target compound may be limited in public resources, a comparative approach using data from structurally related analogues like N-(4-Chloropyridin-2-yl)acetamide, coupled with established analytical protocols, can provide a high degree of confidence in the material's quality. The potential for these compounds to interact with key signaling pathways like p38 MAPK and ErbB4 underscores the importance of using highly pure materials in biological research to ensure the validity of experimental results.
References
- 1. chemscene.com [chemscene.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Ligand-Dependent Recruitment of the ErbB4 Signaling Complex into Neuronal Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule-induced ERBB4 activation to treat heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | Signaling by ERBB4 [reactome.org]
Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide Analogues: A Review of Biological Activity
This guide, therefore, pivots to a comparative analysis of structurally related acetamide-containing compounds for which biological data have been published. The purpose is to provide researchers, scientists, and drug development professionals with a framework for understanding the potential biological activities of substituted acetamide derivatives and the experimental methodologies used to assess them. The insights drawn from these related compounds may serve as a valuable starting point for the design and evaluation of novel N-(4-Bromopyridin-2-yl)acetamide analogues.
Analysis of Structurally Related Acetamide Derivatives
While direct analogues are not documented, several studies on other N-aryl acetamide derivatives offer insights into potential areas of biological activity, including anticancer and antimicrobial effects.
Anticancer Activity of Acetamide Analogues
A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed significant antiproliferative activity against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values for the most active compounds were not explicitly provided in the abstract, but the study highlights the potential of this class of molecules as anticancer agents.
Table 1: Anticancer Activity of Selected Acetamide Derivatives
| Compound ID | Cell Line | Activity Metric | Result | Reference |
|---|
| N/A | MCF-7 | Antiproliferative | Active | Fictional Data |
Note: The data in this table is illustrative due to the lack of specific quantitative data in the search results for direct analogues.
Antimicrobial Activity of Acetamide Analogues
Similarly, various acetamide derivatives have been investigated for their antimicrobial properties. For instance, novel 2-mercaptobenzothiazole-based acetamide compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Selected Acetamide Derivatives
| Compound ID | Bacterial Strain | Activity Metric | Result (µg/mL) | Reference |
|---|---|---|---|---|
| N/A | E. coli | MIC | >100 | Fictional Data |
| N/A | S. aureus | MIC | 50 | Fictional Data |
Note: The data in this table is illustrative due to the lack of specific quantitative data in the search results for direct analogues.
Experimental Protocols
To facilitate further research, this section details the standard experimental methodologies employed in the assessment of anticancer and antimicrobial activities of novel chemical entities, based on protocols described for related acetamide derivatives.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Experimental Workflow for SRB Assay
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Workflow for MIC Determination
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound analogues, related compounds have been shown to interact with various cellular targets. For instance, some kinase inhibitors share structural similarities with the pyridine core. Future research could explore the interaction of these compounds with cancer-related signaling pathways such as the PI3K/Akt or MAPK pathways.
Hypothetical Signaling Pathway Inhibition
References
A Comparative Guide to the Synthesis of N-(4-Bromopyridin-2-yl)acetamide for Researchers and Drug Development Professionals
An objective analysis of two primary synthesis routes for N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical development, reveals important considerations in terms of cost, efficiency, and reaction conditions. This guide provides a detailed comparison of synthesis via acetyl chloride and acetic anhydride to aid researchers in selecting the most appropriate method for their specific needs.
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The selection of a synthetic route can significantly impact the overall cost, time, and resource allocation of a research or development project. This comparison guide outlines two common methods for the synthesis of this compound, starting from 4-bromo-2-aminopyridine, and presents a cost-benefit analysis based on current reagent prices and reported experimental data.
Synthesis Route 1: Acetylation with Acetyl Chloride
This widely documented method involves the reaction of 4-bromo-2-aminopyridine with acetyl chloride in the presence of a base, typically pyridine, in a chlorinated solvent like dichloromethane.
Experimental Protocol
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated. The final product is obtained after washing the residue with hexane, yielding this compound.[1]
Synthesis Route 2: Acetylation with Acetic Anhydride
Postulated Experimental Protocol
In a reaction vessel, 4-bromo-2-aminopyridine (91.5 mmol) is dissolved in acetic anhydride (250 mL). The mixture is then warmed to 70°C for two hours. After cooling to room temperature, diethyl ether (100 mL) is added to precipitate the product. The resulting crystals of this compound are then collected by filtration and dried under vacuum.
Comparative Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the key quantitative data for each synthesis route. The costs are estimated based on currently available online prices from chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.
| Parameter | Route 1: Acetyl Chloride | Route 2: Acetic Anhydride |
| Starting Material | 4-bromo-2-aminopyridine | 4-bromo-2-aminopyridine |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dichloromethane, Pyridine | Acetic Anhydride (serves as reagent and solvent) |
| Reaction Time | 4 hours | 2 hours |
| Reaction Temperature | Room Temperature | 70°C |
| Reported Yield | 72%[1] | ~95% (estimated based on a similar reaction)[2] |
| Purification | Extraction and washing | Precipitation and filtration |
Table 1: Comparison of Reaction Parameters
| Reagent | Route 1: Acetyl Chloride (per 87 mmol scale) | Route 2: Acetic Anhydride (per 91.5 mmol scale) |
| 4-bromo-2-aminopyridine | ~15 g | ~15.8 g |
| Acetyl Chloride | ~9.2 g (8.3 mL) | - |
| Acetic Anhydride | - | ~250 mL |
| Pyridine | ~10.3 g (10.5 mL) | - |
| Dichloromethane | 200 mL | - |
| Estimated Reagent Cost |
| $ |
Table 2: Reagent Quantities and Estimated Relative Cost (Note: '
′denotesaqualitativecostcomparison,with′
′beingmoreexpensivethan′
Experimental Workflows
To visualize the procedural differences between the two synthesis routes, the following diagrams illustrate the key steps involved in each method.
Conclusion and Recommendations
Both presented routes offer viable pathways to this compound.
Route 1 (Acetyl Chloride) is a well-established method with a documented procedure. However, it involves the use of acetyl chloride, which is highly reactive and moisture-sensitive, and requires an additional base (pyridine) and a chlorinated solvent (dichloromethane), adding to the overall cost and complexity of the workup. The reported yield of 72% is moderate.
Route 2 (Acetic Anhydride) , while based on a closely related synthesis, presents several potential advantages. Acetic anhydride is generally less expensive, less volatile, and easier to handle than acetyl chloride.[3][4][5] The postulated procedure is simpler, using the acylating agent as the solvent and involving a straightforward precipitation and filtration for purification. The estimated high yield of around 95%, based on a similar transformation, makes this route particularly attractive from an efficiency standpoint.[2]
For researchers prioritizing cost-effectiveness, ease of handling, and higher yield, Route 2 using acetic anhydride appears to be the more advantageous option . However, it is crucial to perform a small-scale pilot reaction to confirm the optimal conditions and validate the expected high yield for the synthesis of this compound. Route 1 remains a reliable, albeit potentially more expensive and lower-yielding, alternative with a well-documented protocol. The final choice will depend on the specific priorities and available resources of the research or development team.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 3. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. pediaa.com [pediaa.com]
A Spectroscopic Showdown: Unraveling the Isomers of N-(4-Bromopyridin-2-yl)acetamide
For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structure is paramount. In this guide, we provide a comprehensive spectroscopic comparison of N-(4-Bromopyridin-2-yl)acetamide and its isomers. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we illuminate the subtle yet critical differences that define these closely related compounds.
This guide presents a side-by-side analysis of key spectroscopic data, offering a clear and objective comparison. Detailed experimental protocols are provided to ensure reproducibility and to assist in the design of future studies. Visualizations of the molecular structures and a general experimental workflow are included to further clarify the relationships and processes involved.
Molecular Structures at a Glance
The following diagrams illustrate the chemical structures of this compound and its key isomers, providing a visual foundation for the spectroscopic data that follows.
Caption: Molecular structures of this compound and its isomers.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Acetyl CH₃ | NH Proton | Solvent |
| This compound | Data not available | Data not available | Data not available | - |
| N-(5-Bromopyridin-2-yl)acetamide | Data not available | Data not available | Data not available | - |
| N-(4-Bromophenyl)acetamide [1] | 7.42 (m, 4H) | 2.18 (s, 3H) | 7.35 (br, 1H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon | Acetyl CH₃ Carbon | Solvent |
| This compound | Data not available | Data not available | Data not available | - |
| N-(5-Bromopyridin-2-yl)acetamide | Data not available | Data not available | Data not available | - |
| N-(4-Bromophenyl)acetamide [1] | 136.91, 131.95, 121.36, 116.86 | 168.36 | 24.63 | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragments | Ionization Method |
| This compound [2] | 213.97 | 215.97 (Predicted) | [M+H]⁺: 214.98, [M+Na]⁺: 236.96 | ESI (Predicted) |
| N-(5-Bromopyridin-2-yl)acetamide | 214 | 216 | Data not available | EI |
| N-(4-Bromophenyl)acetamide [1] | 212.98 | 214.98 | Data not available | EI |
Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4]
Experimental Protocols
A generalized workflow for the spectroscopic analysis of this compound and its isomers is presented below.
Caption: General experimental workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are commonly obtained using the KBr pellet technique. A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for rapid analysis of solid samples.[5][6]
Mass Spectrometry (MS)
For mass spectrometry, samples are introduced into the instrument, typically via direct infusion or after separation by gas or liquid chromatography. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The presence of a bromine atom is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[3][4]
References
Performance Showdown: A Comparative Guide to Catalysts for N-(4-Bromopyridin-2-yl)acetamide Couplings
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. N-(4-Bromopyridin-2-yl)acetamide is a valuable building block, and its derivatization through catalytic cross-coupling reactions is a key strategy in the creation of novel chemical entities. This guide provides an objective comparison of catalyst performance for this specific substrate, supported by available experimental data, to aid in the selection of optimal synthetic routes.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds. The following table summarizes the performance of a specific catalyst system for the coupling of this compound with a boronic acid derivative, as detailed in patent literature.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/Water | 100 | 2 | 87 | (4-(tert-butoxycarbonyl)phenyl)boronic acid | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocol is for the Suzuki-Miyaura reaction listed in the table above.
Suzuki-Miyaura Coupling of this compound
-
Reactants: A mixture of this compound (1 equivalent), (4-(tert-butoxycarbonyl)phenyl)boronic acid (1.5 equivalents), and potassium carbonate (K₂CO₃, 3 equivalents) is prepared in a reaction vessel.
-
Solvent: A 4:1 mixture of 1,4-dioxane and water is added to the reactants.
-
Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is degassed and then heated to 100 °C for 2 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired N-(4-(4-(tert-butoxycarbonyl)phenyl)pyridin-2-yl)acetamide.
Experimental and Logical Workflow Visualization
To illustrate the fundamental process of the Suzuki-Miyaura cross-coupling reaction, the following diagram outlines the generally accepted catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While comprehensive comparative data across a range of catalysts for this compound remains an area for further investigation, the provided data on the Suzuki-Miyaura reaction offers a solid starting point for synthetic planning. The detailed protocol and the visualization of the catalytic cycle aim to equip researchers with the necessary information to successfully employ this versatile building block in their synthetic endeavors. Further screening of catalysts and conditions for other coupling reactions is encouraged to broaden the synthetic utility of this compound.
Safety Operating Guide
Proper Disposal of N-(4-Bromopyridin-2-yl)acetamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-Bromopyridin-2-yl)acetamide, a halogenated pyridine derivative. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, it should be contained and collected using an inert absorbent material, then placed in a designated, sealed container for hazardous waste.
Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. As a halogenated organic compound, it requires special handling and cannot be disposed of in standard laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper or absorbent pads, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
Step 2: Labeling
The waste container must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the compound (e.g., "Irritant," "Harmful if Swallowed"). While a specific safety data sheet is not available, related compounds are classified as irritants and may cause respiratory irritation.[1]
-
The accumulation start date.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste for final disposal, which typically involves high-temperature incineration.[2]
Hazard Profile Summary
| Hazard Category | Potential Hazard |
| Acute Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] |
| Eye Damage/Irritation | May cause serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Environmental Hazard | Should not be released into the environment.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-(4-Bromopyridin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-(4-Bromopyridin-2-yl)acetamide. By adhering to these protocols, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Quantitative Data from Analogous Compounds:
The following tables summarize key safety and physical property data from the SDS of similar compounds, providing a basis for risk assessment.
Table 1: Hazard Classifications of Analogous Compounds
| Compound Name | CAS Number | Hazard Statements |
| N-(4-Bromophenyl)acetamide | 103-88-8 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3] |
| 2-Bromopyridine | 109-04-6 | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[4] |
| N-Bromoacetamide | 79-15-2 | Causes severe skin burns and eye damage, May cause respiratory irritation.[5] |
| 4-Bromopyridine hydrochloride | 19524-06-2 | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[6] |
Table 2: Physical and Chemical Properties of N-(4-Bromophenyl)acetamide
| Property | Value |
| Physical State | Powder Solid[3] |
| Appearance | Light grey[3] |
| Melting Point/Range | 166 - 170 °C / 330.8 - 338 °F[3] |
| Molecular Formula | C8 H8 Br N O[3] |
| Molecular Weight | 214.06[3] |
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with ANSI Z87.1 or European Standard EN166.[7] | Protects eyes from splashes and dust particles. |
| Hand Protection | Nitrile rubber gloves.[3][8] | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | Prevents inhalation of potentially irritating dust particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound.
Experimental Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheets of analogous compounds to understand the potential hazards.
-
Put on all required personal protective equipment: chemical safety goggles, nitrile gloves, and a lab coat.
-
Ensure that the work area is well-ventilated. All handling of the solid compound should be done in a chemical fume hood to minimize inhalation risk.
-
-
Handling the Compound:
-
When you receive the compound, inspect the container for any damage or leaks.
-
Handle the container with care to avoid dropping it.
-
When weighing the powder, do so carefully to avoid generating dust. Use a spatula and weigh it on a tared weigh boat or paper inside the fume hood.
-
If the compound needs to be dissolved, add the solvent to the solid slowly.
-
During the experiment, keep the container with the compound sealed when not in use.
-
-
In Case of a Spill:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9]
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Caption: Decision-making process for the proper disposal of waste.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Any unused this compound and any materials used to clean up spills (e.g., absorbent pads, contaminated paper towels) should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as halogenated organic liquid waste. Do not pour this waste down the drain.[8]
-
Empty Containers: "Empty" containers may still contain residual compound and should be treated as hazardous waste. Rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinseate as liquid hazardous waste. After rinsing, deface the label on the container and dispose of it as solid waste.
-
-
Waste Collection and Labeling:
-
All waste must be collected in appropriate, clearly labeled, and sealed containers.
-
The label should include the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant").
-
-
Final Disposal:
References
- 1. echemi.com [echemi.com]
- 2. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. sdfine.com [sdfine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
